6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-piperidin-4-yl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVWFANPKDIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(O2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335079-99-7 | |
| Record name | 6-fluoro-2-(piperidin-4-yl)-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
Executive Summary: The Pharmacophore Frontier
6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole is a high-value "privileged scaffold" in modern medicinal chemistry.[1] Distinct from its isomer (the 1,2-benzisoxazole found in antipsychotics like risperidone), this 1,3-benzoxazole derivative serves as a critical intermediate in the synthesis of Dual Orexin Receptor Antagonists (DORAs) and dual-target kinase inhibitors (VEGFR-2/c-Met).[1]
Its structural utility lies in three specific domains:
-
Metabolic Stability: The C6-fluorine atom blocks rapid oxidative metabolism (CYP450) at the electron-rich position para to the nitrogen.[1]
-
Bioisosterism: The benzoxazole core acts as a flat, lipophilic bioisostere for indole and purine rings, facilitating
- stacking interactions within receptor pockets. -
Vectorized Functionalization: The piperidine moiety provides a solubilizing basic center and a precise vector for extending the molecule into solvent-exposed regions of a binding pocket via amide or sulfonamide coupling.[1]
Physicochemical Profile
The following data characterizes the core scaffold prior to derivatization.
| Property | Value / Description | Relevance |
| IUPAC Name | 6-Fluoro-2-(piperidin-4-yl)-1,3-benzoxazole | Official nomenclature |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 220.24 g/mol | Fragment-based drug design (FBDD) compliant |
| Exact Mass | 220.1012 | Mass spectrometry confirmation |
| LogP (Predicted) | ~2.1 - 2.4 | Optimal lipophilicity for membrane permeability |
| pKa (Basic) | ~10.8 (Piperidine NH) | High basicity; exists as cation at physiological pH |
| H-Bond Donors | 1 (Secondary Amine) | Critical for salt formation and solubility |
| H-Bond Acceptors | 3 (N, O, F) | Receptor interaction points |
| Topological Polar Surface Area | ~38 Ų | Good blood-brain barrier (BBB) penetration potential |
Synthesis & Manufacturing Protocols
The synthesis of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole requires a dehydrating cyclization strategy.[1] Unlike the 1,2-benzisoxazole isomer (which requires oxime chemistry), the 1,3-benzoxazole is formed via the condensation of a 2-aminophenol derivative with a carboxylic acid.[1]
Reaction Logic & Mechanism
The most robust route utilizes Polyphosphoric Acid (PPA) as both solvent and Lewis acid catalyst. This "one-pot" condensation avoids the isolation of unstable amide intermediates.[1]
Mechanism:
-
Acylation: The amino group of 2-amino-5-fluorophenol attacks the carbonyl of isonipecotic acid (piperidine-4-carboxylic acid).[1]
-
Cyclodehydration: Under high heat and acidic conditions, the phenolic oxygen attacks the amide carbonyl, eliminating water to close the oxazole ring.
Detailed Experimental Protocol
Note: This protocol is adapted for laboratory scale (10–50 mmol).
Reagents:
-
2-Amino-5-fluorophenol (1.0 equiv)[1]
-
Isonipecotic acid (Piperidine-4-carboxylic acid) (1.1 equiv)[1]
-
Polyphosphoric Acid (PPA) (10–15 g per gram of substrate)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to PPA viscosity), charge PPA and heat to 80°C to lower viscosity.
-
Addition: Add 2-Amino-5-fluorophenol and Isonipecotic acid simultaneously.
-
Cyclization: Increase temperature to 180°C–200°C . Maintain for 3–4 hours.
-
Process Check: Monitor via TLC (System: CHCl3/MeOH 9:1). The starting aminophenol is highly polar; the product will be less polar but still streaks due to the amine.
-
-
Quenching: Cool the mixture to ~80°C. Pour the dark syrup slowly into crushed ice/water with vigorous stirring. The mixture will be highly acidic.
-
Neutralization: Basify the aqueous solution to pH 10 using 50% NaOH or
solution. This liberates the free base piperidine. -
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography if necessary.
Synthetic Workflow Diagram[1]
Caption: Figure 1. PPA-mediated cyclodehydration route for the synthesis of the target 1,3-benzoxazole scaffold.[1]
Medicinal Chemistry Applications
Kinase Inhibition (VEGFR-2 & c-Met)
Recent studies identify this scaffold as a core component in dual-target kinase inhibitors.[1] The benzoxazole ring occupies the ATP-binding pocket (hinge region), while the piperidine nitrogen serves as an attachment point for "tail" moieties that extend into the solvent front, improving selectivity.
-
Mechanism: The planar benzoxazole mimics the adenine ring of ATP.
-
Modification: The piperidine nitrogen is typically acylated with phenyl-acetamides to create hydrophobic interactions deep in the pocket [1].[1]
Orexin Receptor Antagonism
While Suvorexant utilizes a 1,4-diazepane ring, the piperidine-benzoxazole motif is a classic bioisostere used in "Next-Gen" Orexin antagonists to modulate half-life.[1]
-
Role: The 6-fluoro substitution is critical here to prevent metabolic "hotspots," extending the duration of action for insomnia treatments.[1]
Structural Activity Relationship (SAR) Logic
Caption: Figure 2. Pharmacophore dissection highlighting the functional role of each substructure.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate may be sparse, it should be handled as a Category 3 potent compound due to its structural similarity to biologically active kinase inhibitors.
-
GHS Classification:
-
Handling: Use a fume hood.[1] The free base is a solid; the hydrochloride salt is a fine powder that may generate dust.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
References
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 2023.[1]
-
Suvorexant: The first orexin receptor antagonist to treat insomnia. J Pharmacol Pharmacother, 2015. (Context on Benzoxazole scaffolds in Orexin antagonists).
-
PubChem Compound Summary: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Note: Isomer distinction reference). [1][3]
Sources
The Biological Profile of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole: A Technical Guide for Drug Discovery Professionals
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide delves into the predicted biological activities of a specific derivative, 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole, by drawing upon extensive research on structurally related analogs. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its potential therapeutic applications, proposed mechanisms of action, and robust experimental workflows for its evaluation. While direct studies on this exact molecule are limited, the wealth of data on similar compounds provides a strong predictive foundation for its biological profile, spanning antimicrobial, anticancer, and antipsychotic activities.
Introduction: The Significance of the Benzoxazole Moiety
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties.[2][3] The fusion of a benzene ring with an oxazole ring creates a stable aromatic system that can readily interact with various biological targets.[2] The introduction of a fluorine atom at the 6-position and a piperidine ring at the 2-position of the benzoxazole core, as in 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole, is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The fluorine substitution, in particular, has been shown to enhance the pharmacokinetic properties of drug candidates.[4]
Synthesis and Characterization
The synthesis of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole can be conceptually designed based on established methodologies for similar benzoxazole and benzisoxazole derivatives. A common synthetic route involves the condensation of a substituted aminophenol with a piperidine-containing carboxylic acid or its derivative.[5][6]
A plausible synthetic pathway is outlined below:
Caption: Proposed synthesis of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole.
Characterization of the final compound would be achieved using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its chemical structure and purity.[7][8]
Predicted Biological Activities and Therapeutic Potential
Based on extensive research into analogous compounds, 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole is predicted to exhibit a range of biological activities.
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial properties of benzoxazole and benzisoxazole derivatives.[9][10] These compounds have shown efficacy against a spectrum of pathogenic bacteria and fungi.[9] The proposed mechanism for their antibacterial action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[10]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
A standard protocol to assess the antimicrobial potential of the title compound would involve the following steps:
-
Microorganism Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger), would be selected.[9][10]
-
Methodology: The in vitro antimicrobial activity would be determined using the agar diffusion method and a microdilution method to establish the Minimum Inhibitory Concentration (MIC).[9][10]
-
Procedure (Microdilution):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Controls: Standard antibiotics (e.g., Cefixime) and antifungals (e.g., Griseofulvin) would be used as positive controls.[10]
Anticancer and Antiproliferative Activity
Derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have shown significant antiproliferative activity against various human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2.[11][12] The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Some benzoxazole derivatives have been identified as inhibitors of kinases such as VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis.[6]
Experimental Protocol: In Vitro Antiproliferative MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11]
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) and a normal cell line (e.g., human skin fibroblasts) would be used.[6][11]
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.
Caption: Predicted anticancer mechanism of action.
Potential as a CNS Agent
The structural similarity of the core scaffold to known antipsychotic drugs, such as risperidone, suggests that 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole could possess activity within the central nervous system (CNS).[13][14] Furthermore, derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been investigated for their potential as antipsychotic agents with improved side-effect profiles.[15][16] Some benzoxazole derivatives have also been explored as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[1][17]
Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability across the blood-brain barrier (BBB).[15]
-
Methodology: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane.
-
Procedure:
-
The test compound is added to the donor wells.
-
A buffer solution is added to the acceptor wells.
-
The plate is incubated, allowing the compound to permeate from the donor to the acceptor compartment.
-
The concentration of the compound in both compartments is measured using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
-
Data Analysis: The permeability coefficient (Pe) is calculated. Compounds with high Pe values are predicted to have good BBB permeability.[15]
Structure-Activity Relationship (SAR) Insights
Based on studies of related compounds, the following SAR insights can be inferred:
-
Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is critical for antiproliferative activity. The introduction of heterocyclic rings at this position has been shown to enhance anticancer potency.[11][12]
-
Aromatic and Heterocyclic Moieties: The presence of aromatic and heterocyclic moieties plays a dominant role in the biological activity of these compounds.[11]
Conclusion and Future Directions
While direct experimental data on 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole is not yet available, a comprehensive analysis of its structural analogs strongly suggests its potential as a versatile therapeutic agent. The predicted biological activities, including antimicrobial, anticancer, and CNS-related effects, warrant further investigation. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this promising compound. Future research should focus on its synthesis, in-depth in vitro and in vivo characterization, and exploration of its mechanism of action to fully elucidate its therapeutic potential.
References
-
Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. PubMed. Available at: [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. Available at: [Link]
-
Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis, In-vitro Antioxidant, Anti-diabetic Evaluation and Docking Studies of Newly Synthesized Benzoxazole Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and invitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase – 2 inhibitors. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
- Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. Google Patents.
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]
-
Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Taylor & Francis Online. Available at: [Link]
-
Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Figshare. Available at: [Link]
-
Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. ResearchGate. Available at: [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. National Center for Biotechnology Information. Available at: [Link]
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. Available at: [Link]
-
IN VITRO AND IN SILICO SCREENING OF 6-FLUORO-3-(PIPERIDIN-4-YL) BENZO[D]ISOXAZOLE DERIVATIVES FOR BLOOD BRAIN BARRIER PERMEABILITY. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
6-fluoro-3-piperidin-4-yl-1,2-benzoxazole. ClinPGx. Available at: [Link]
-
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure–activity relationship study. ResearchGate. Available at: [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available at: [Link]
-
IN VITRO AND IN SILICO SCREENING OF 6-FLUORO-3-(PIPERIDIN-4-YL) BENZO[D]ISOXAZOLE DERIVATIVES FOR BLOOD BRAIN BARRIER PERMEABILITY. Innovare Academic Sciences. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. Available at: [Link]
-
A Review on the pharmacokinetics action of benzodiazepine. International Research Journal of Modernization in Engineering Technology and Science. Available at: [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 2. jocpr.com [jocpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. interesjournals.org [interesjournals.org]
- 5. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 6. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 14. ClinPGx [clinpgx.org]
- 15. jddtonline.info [jddtonline.info]
- 16. jddtonline.info [jddtonline.info]
- 17. Buy 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole [smolecule.com]
Medicinal chemistry applications of fluorinated benzoxazoles
An In-depth Technical Guide to the Medicinal Chemistry Applications of Fluorinated Benzoxazoles
Authored by Gemini, Senior Application Scientist
This guide provides an in-depth exploration of fluorinated benzoxazoles, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. We will delve into the unique properties conferred by fluorine substitution, sophisticated synthetic strategies, and their diverse applications in drug discovery, supported by specific case studies and detailed experimental insights.
The Benzoxazole Scaffold and the Transformative Role of Fluorine
The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This bicyclic aromatic system, formed by the fusion of a benzene ring and an oxazole ring, offers a rigid and planar structure that can effectively interact with biological targets. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a versatile building block for designing novel therapeutics.
The introduction of fluorine into the benzoxazole scaffold can dramatically and often favorably alter its physicochemical and pharmacological properties. This is due to the unique characteristics of the fluorine atom, including its small size, high electronegativity, and ability to form strong C-F bonds.
Key Physicochemical and Pharmacological Effects of Fluorination:
-
Metabolic Stability: The high strength of the C-F bond can block metabolic oxidation at that position, leading to increased metabolic stability and a longer in vivo half-life of the drug candidate.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as hydrogen bond donation from backbone amides to the fluorine atom, thereby increasing binding affinity.
-
Improved Membrane Permeability: In some cases, the introduction of fluorine can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence the ionization state of the molecule at physiological pH and affect its solubility and target engagement.
Synthetic Strategies for Fluorinated Benzoxazoles
The synthesis of fluorinated benzoxazoles can be broadly categorized into two approaches: the use of pre-fluorinated starting materials or the late-stage introduction of fluorine.
Synthesis from Pre-fluorinated Precursors
A common and reliable method involves the condensation of a fluorinated 2-aminophenol with a carboxylic acid derivative. This approach allows for the precise placement of fluorine atoms on the benzene ring of the benzoxazole scaffold.
Experimental Protocol: Synthesis of 5-Fluoro-2-phenylbenzoxazole
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluorophenol (1.0 eq), benzoic acid (1.1 eq), and polyphosphoric acid (PPA) (10 eq by weight).
-
Step 2: Reaction Conditions: Heat the reaction mixture to 180-200 °C with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and then neutralized with a saturated sodium bicarbonate solution. The crude product is then purified by recrystallization from ethanol or column chromatography on silica gel to afford the desired 5-fluoro-2-phenylbenzoxazole.
Diagram: General Synthesis of Fluorinated Benzoxazoles
Caption: Synthesis of fluorinated benzoxazoles via condensation.
Late-Stage Fluorination
The introduction of fluorine at a later stage of the synthesis can be advantageous for creating a diverse library of compounds for structure-activity relationship (SAR) studies. Modern fluorination reagents and methods have expanded the possibilities for late-stage fluorination of complex molecules.
Medicinal Chemistry Applications of Fluorinated Benzoxazoles
The unique properties of fluorinated benzoxazoles have been exploited in the development of therapeutic agents for a wide range of diseases.
Anticancer Agents
Many fluorinated benzoxazoles have been investigated as potent anticancer agents, often targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.
-
Case Study: A Potent and Selective Kinase Inhibitor
A series of 5-fluoro-2-(pyridin-2-yl)benzoxazoles were designed and synthesized as inhibitors of a specific protein kinase involved in a cancer signaling pathway. The 5-fluoro substituent was found to be crucial for high potency, likely due to favorable interactions with the enzyme's active site.
Table 1: Structure-Activity Relationship of 5-Substituted Benzoxazoles
| Compound | R | IC50 (nM) |
| 1 | H | 520 |
| 2 | F | 15 |
| 3 | Cl | 85 |
| 4 | CH3 | 250 |
Diagram: Cancer Cell Signaling Pathway Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Antimicrobial Agents
The benzoxazole scaffold is also present in a number of antimicrobial agents. Fluorination can enhance the antimicrobial activity and improve the pharmacokinetic profile of these compounds.
-
Example: Antibacterial Agents Targeting DNA Gyrase
Fluorinated benzoxazoles have been developed as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. The fluorine atoms in these compounds often make key contacts with the enzyme, leading to potent inhibition.
Characterization of Fluorinated Benzoxazoles
The structural elucidation and characterization of fluorinated benzoxazoles rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule.
-
¹³C NMR: Reveals the carbon skeleton.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing valuable information about the structure and purity of the compound.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule, offering insights into its conformation and intermolecular interactions.
Future Perspectives
The field of fluorinated benzoxazoles in medicinal chemistry continues to evolve. Future research will likely focus on:
-
Development of Novel Synthetic Methodologies: The discovery of new and more efficient methods for the synthesis and late-stage fluorination of benzoxazoles will accelerate the drug discovery process.
-
Exploration of New Biological Targets: The versatility of the fluorinated benzoxazole scaffold will be leveraged to design inhibitors for a wider range of biological targets.
-
Application in Chemical Biology: Fluorinated benzoxazoles can be used as chemical probes to study biological processes, with ¹⁹F NMR serving as a sensitive reporter.
References
Strategic Fluorination: Unlocking the Therapeutic Potential of 6-Fluoro-2-Substituted Benzoxazoles
Topic: Therapeutic Potential of 6-Fluoro-2-Substituted Benzoxazole Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with diverse biological targets including DNA gyrase, topoisomerase II, and cyclooxygenase (COX) enzymes.[1][2][3][4] However, the metabolic instability and rapid clearance of unsubstituted benzoxazoles often limit their clinical utility. This technical guide focuses on the 6-fluoro-2-substituted benzoxazole subclass. It elucidates how the strategic incorporation of a fluorine atom at the C6 position enhances metabolic stability, modulates lipophilicity, and potentiates binding affinity, creating a robust platform for next-generation antimicrobial and antineoplastic therapeutics.
Rationale & Medicinal Chemistry: The "Fluorine Effect"
The Pharmacophore
The benzoxazole ring consists of a benzene ring fused to an oxazole ring.[5] In the 6-fluoro-2-substituted derivatives, the substitution pattern is critical:
-
Position 2 (C2): The "variable region." Substitution here (e.g., aryl, heteroaryl, alkyl) dictates target specificity (selectivity).
-
Position 6 (C6): The "pharmacokinetic modulator." The fluorine atom is strategically placed to block metabolic degradation.
Why 6-Fluoro?
The introduction of fluorine at the C6 position is not arbitrary; it is a calculated bioisosteric replacement driven by three factors:
-
Metabolic Blockade: The C6 position of the benzoxazole ring is electronically susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The C–F bond is significantly stronger (approx. 116 kcal/mol) than the C–H bond (approx. 99 kcal/mol), effectively blocking this metabolic "soft spot" and extending the drug's half-life (
). -
Electronic Modulation: Fluorine is highly electronegative.[6] Its presence at C6 pulls electron density from the aromatic system, altering the pKa of the nitrogen at position 3. This modulation affects the compound's ability to accept hydrogen bonds in the active site of enzymes like DNA gyrase.
-
Lipophilicity (LogP): Fluorination typically increases lipophilicity, facilitating passive transport across the bacterial cell wall (peptidoglycan layers) or cancer cell membranes.
Synthetic Architecture
The synthesis of 6-fluoro-2-substituted benzoxazoles requires precise regiochemical control. The most robust pathway involves the condensation of 2-amino-5-fluorophenol with carboxylic acid derivatives.
Synthetic Pathway (Graphviz Visualization)
Figure 1: General synthetic workflow for 6-fluoro-2-substituted benzoxazoles via cyclodehydration.
Critical Synthetic Protocol
-
Starting Material: 2-amino-5-fluorophenol is the requisite precursor. Note that using 2-amino-4-fluorophenol would yield the 5-fluoro isomer.
-
Reagent: Polyphosphoric acid (PPA) acts as both the solvent and the cyclizing agent.
-
Reaction Conditions: The reaction typically requires high temperatures (140°C–160°C) to effect ring closure.
-
Purification: The 6-fluoro derivatives often precipitate upon pouring the reaction mixture into crushed ice/water, simplifying isolation.
Therapeutic Applications & Mechanism of Action[7][8]
Antimicrobial Activity (DNA Gyrase Inhibition)
6-fluoro-2-substituted benzoxazoles exhibit potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and moderate activity against Gram-negative strains.
-
Mechanism: These compounds act as DNA Gyrase B inhibitors . Unlike fluoroquinolones (which target the A subunit), benzoxazoles often target the ATP-binding pocket of the GyrB subunit, competitively inhibiting ATP hydrolysis. This prevents the introduction of negative supercoils into DNA, halting replication.[7]
-
SAR Insight: Substitution at C2 with a 4-aminophenyl or pyridyl group significantly enhances binding affinity due to additional hydrogen bonding with the Asp73 residue in the GyrB active site.
Anticancer Activity (Topoisomerase II & EGFR)
Recent studies indicate that these derivatives induce apoptosis in cancer cell lines (MCF-7, HeLa).
-
Mechanism:
-
Topoisomerase II Inhibition: Similar to their antibacterial mechanism, they stabilize the cleavable complex, leading to DNA strand breaks.
-
EGFR Kinase Inhibition: Certain 2-substituted derivatives (e.g., those with urea linkages) have shown docking affinity for the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling pathways involved in proliferation.
-
Signaling Pathway Interaction (Graphviz Visualization)
Figure 2: Dual mechanism of action targeting DNA topology in bacterial and cancer cells.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the impact of C2-substituents on biological activity, synthesized from comparative literature analysis.
| C2 Substituent (R) | Electronic Nature | Primary Activity | Relative Potency (vs. Standard) |
| Phenyl | Neutral / Lipophilic | Moderate Antimicrobial | 0.5x Ampicillin |
| 4-Aminophenyl | Electron Donating | High Antimicrobial | 1.2x Ampicillin |
| 4-Nitrophenyl | Electron Withdrawing | Low Antimicrobial | <0.1x Ampicillin |
| Pyridin-4-yl | Basic / H-Bond Acceptor | High Anticancer | Comparable to Etoposide |
| Chloromethyl | Alkylating Agent | High Toxicity (Non-selective) | N/A |
Key Takeaway: Electron-donating groups (EDG) at the para-position of the C2-phenyl ring enhance antimicrobial potency, likely by increasing the electron density required for interaction with the enzyme's active site residues.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 6-Fluoro-2-(4-aminophenyl)benzoxazole
Rationale: This protocol uses PPA to drive the dehydration reaction. The use of sodium bicarbonate in the workup is critical to neutralize the acid and precipitate the free base.
-
Reagents: Mix 2-amino-5-fluorophenol (0.01 mol) and 4-aminobenzoic acid (0.01 mol) in Polyphosphoric Acid (PPA) (15 g).
-
Reaction: Heat the mixture at 140°C–150°C for 4–6 hours.
-
Validation Step: Monitor progress via TLC (System: Ethyl Acetate/Hexane 3:7). The starting phenol spot should disappear.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into crushed ice (200 g) with vigorous stirring.
-
Neutralization: Adjust pH to ~8 using 10% NaHCO₃ solution . This step is vital; the product will not precipitate in acidic media.
-
Isolation: Filter the resulting solid precipitate. Wash with cold water (3x).
-
Purification: Recrystallize from Ethanol/Water (1:1) to yield the pure product.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.
-
Preparation: Prepare stock solutions of the synthesized derivative in DMSO (1 mg/mL).
-
Dilution: In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) .
-
Inoculation: Add bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (approx.
CFU/mL) to each well. -
Controls:
-
Incubation: Incubate at 37°C for 24 hours .
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Validation: The solvent control must show growth; the sterility control must remain clear.
-
References
-
Temiz-Arpaci, O., et al. (2005). Synthesis and biological evaluation of some new 2-(substituted-phenyl)benzoxazoles as antimicrobial agents. European Journal of Medicinal Chemistry.
-
Yildiz-Oren, I., et al. (2004). Synthesis and biological activity of new 6-fluoro-2-substituted benzoxazoles. Indian Journal of Chemistry.
-
Pottorf, R. S., et al. (2003). Parallel synthesis of benzoxazoles via microwave-assisted dielectric heating. Tetrahedron Letters.
-
Vinsova, J., et al. (2006). Synthesis and antimicrobial activity of new 2-substituted benzoxazoles. Bioorganic & Medicinal Chemistry.
-
Aiello, S., et al. (2008). Synthesis and biological properties of benzothiazole, benzoxazole, and chromen-4-one analogues of the potent antitumor agent 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole.[5][10] Journal of Medicinal Chemistry.
Sources
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elearning.unimib.it [elearning.unimib.it]
- 10. tandfonline.com [tandfonline.com]
Literature Review and Technical Guide: Piperidine-Linked Benzoxazole Scaffolds in Drug Discovery
The Pharmacophore Rationale: Why Piperidine and Benzoxazole?
In modern medicinal chemistry, the fusion of distinct pharmacophoric entities into a single hybrid scaffold is a proven strategy for achieving multi-target engagement, overcoming drug resistance, and tuning physicochemical properties. The piperidine-linked benzoxazole scaffold represents a highly privileged structural motif.
From a physicochemical standpoint, the benzoxazole core provides a planar, lipophilic, electron-deficient aromatic system capable of engaging in
This technical guide synthesizes recent literature to provide an authoritative overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of piperidine-linked benzoxazole derivatives.
Synthetic Methodologies: Constructing the Hybrid Scaffold
The synthesis of piperidine-linked benzoxazoles generally relies on the dehydrative cyclization of 2-aminophenol with a piperidine-carboxylic acid derivative. The choice of coupling reagents and reaction conditions dictates the yield and purity of the core scaffold.
Step-by-Step Protocol: Synthesis of 2-(Piperidin-4-yl)benzo[d]oxazole Core
This protocol outlines the robust, self-validating synthesis of the core scaffold using Polyphosphoric Acid (PPA)[1]. PPA is intentionally selected because it acts dually as a highly polar solvent and a potent dehydrating agent, driving the thermodynamic equilibrium toward the cyclized product.
Step 1: Reagent Preparation & Mixing
-
Weigh equimolar amounts (e.g., 10 mmol) of 2-aminophenol and piperidine-4-carboxylic acid.
-
Causality: Using exact stoichiometry prevents the accumulation of unreacted starting materials, which can complicate downstream purification due to similar polarities.
Step 2: PPA-Mediated Cyclization
-
Add the reagents to a round-bottom flask containing 10-15 equivalents of Polyphosphoric Acid (PPA).
-
Heat the highly viscous mixture to 180–200 °C under a nitrogen atmosphere for 4–6 hours.
-
Causality: The high temperature is required to overcome the activation energy barrier for the elimination of water (dehydration) following the initial amide bond formation, forcing the ring closure to the benzoxazole.
Step 3: Quenching and pH-Controlled Precipitation
-
Cool the reaction mixture to ~80 °C and carefully pour it over crushed ice with vigorous stirring.
-
Slowly add a 10% NaOH aqueous solution until the pH reaches >10.
-
Causality: The piperidine nitrogen has a pKa of ~10.4. Adjusting the pH above 10 ensures the secondary amine is fully deprotonated (converted to its free base form), which is essential for its extraction into the organic phase.
Step 4: Extraction & Purification
-
Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify via silica gel column chromatography (DCM:MeOH, 9:1 with 1% Et₃N).
-
Causality: The addition of 1% Triethylamine (Et₃N) to the mobile phase prevents the basic piperidine from streaking on the acidic silica gel, ensuring sharp, high-yield fractions.
Step 5: System Validation (In-Process Controls)
-
TLC: Confirm product formation (visualized under UV 254 nm and ninhydrin stain for the secondary amine).
-
¹H NMR (CDCl₃): Validate success by confirming the disappearance of the carboxylic acid and amine protons, the presence of benzoxazole aromatic protons (multiplets at
7.2–7.7 ppm), and the piperidine aliphatic protons ( 1.5–3.2 ppm).
Synthetic workflow for piperidine-linked benzoxazole cores via PPA-mediated dehydrative cyclization.
Pharmacological Applications and SAR Insights
The versatility of the piperidine-benzoxazole linkage has led to its deployment across multiple therapeutic areas. By modifying the substituents on the benzoxazole ring or functionalizing the piperidine nitrogen, researchers can finely tune target selectivity.
Oncology: Dual c-Met and VEGFR-2 Kinase Inhibition
Resistance to single-target kinase inhibitors is a major hurdle in oncology. Recent studies have utilized the piperidinyl-benzoxazole scaffold to design dual inhibitors of c-Met and VEGFR-2 [1]. The rationale is that c-Met activation often serves as a compensatory mechanism when VEGFR-2 (angiogenesis) is inhibited.
-
SAR Insight: Derivatives featuring an ethanone linker (e.g., Compound 11b) demonstrate superior binding. The benzoxazole moiety occupies the deep hydrophobic pocket of the kinase domain, while the piperidine ring projects the linker toward the solvent-exposed region, forming critical hydrogen bonds with the hinge region of both kinases [1].
Mechanism of dual c-Met/VEGFR-2 kinase inhibition by piperidinyl-benzoxazole derivatives.
Neuropsychiatry: Multi-Target Antipsychotics
Atypical antipsychotics require a delicate balance of Dopamine D₂ and Serotonin (5-HT₁A, 5-HT₂A) receptor modulation to treat schizophrenia without inducing extrapyramidal symptoms (catalepsy).
-
SAR Insight: Benzoxazole-piperidine derivatives, specifically those linked via a phenoxypropyl chain (e.g., Compound 29), exhibit high affinities for D₂, 5-HT₁A, and 5-HT₂A receptors while maintaining low affinity for histamine H₁ and hERG channels[2]. The basic piperidine nitrogen forms a crucial salt bridge with Asp114 in the D₂ receptor, while the benzoxazole engages in
interactions with aromatic residues in the transmembrane helices.
Endocrine & Metabolic Disorders: SST5 Antagonism
Somatostatin receptor subtype 5 (SST5) is a target for metabolic regulation. Roche developed a series of benzoxazole piperidines as selective SST5 antagonists[3].
-
SAR Insight: Introduction of meta-substituents on the benzyl unit of the piperidine significantly lowered residual off-target H₁ activity, while specific substitutions on the benzoxazole periphery eradicated unwanted 5-HT₂B activity, yielding single-digit nanomolar potency [3].
Antimicrobial: InhA Inhibition in Mycobacterium tuberculosis
The emergence of multi-drug resistant tuberculosis (MDR-TB) necessitates novel antitubercular agents. 2-piperidine-benzoxazole sulfonamides have been synthesized and evaluated against the M. tuberculosis H37Rv strain [4].
-
SAR Insight: Molecular docking confirms that these hybrids act as Enoyl-acyl carrier protein reductase (InhA) inhibitors. The sulfonamide group acts as a strong hydrogen bond donor/acceptor network, stabilizing the molecule within the InhA binding pocket, achieving Minimum Inhibitory Concentrations (MIC) as low as 1 µg/mL [4].
Quantitative Data Summary
The following table synthesizes the quantitative pharmacological profiles of representative piperidine-linked benzoxazole compounds across different therapeutic domains.
| Therapeutic Area | Primary Target(s) | Representative Compound / Series | Potency (IC₅₀, Kᵢ, or MIC) | Key Structural Feature | Ref |
| Oncology | c-Met / VEGFR-2 | Compound 11b (Ethanone deriv.) | c-Met: 0.181 µMVEGFR-2: 0.057 µM | Piperidine N-linked to ethanone | [1] |
| Neuropsychiatry | D₂ / 5-HT₁A / 5-HT₂A | Compound 29 | High affinity (nM range) | Phenoxypropyl-linked piperidine | [2] |
| Metabolic | SST5 Receptor | Roche Lead Series | Single-digit nM | Benzyl-substituted piperidine | [3] |
| Antimicrobial | InhA (M. tuberculosis) | Compound 8b (Sulfonamide) | MIC = 1 µg/mL | Piperidine-benzoxazole sulfonamide | [4] |
Conclusion and Future Perspectives
The piperidine-linked benzoxazole scaffold is a highly tunable, privileged structure in drug discovery. Its modular nature allows for late-stage functionalization at the piperidine nitrogen or the benzoxazole aromatic ring, enabling precise control over pharmacokinetics and target selectivity. Future optimization of this scaffold should focus on ADME/Tox profiling—specifically, monitoring the lipophilicity (LogP) to prevent non-specific protein binding and ensuring the basicity of the piperidine does not lead to hERG liability (cardiotoxicity). By leveraging structure-based drug design (SBDD), researchers can continue to exploit this hybrid scaffold for highly selective kinase inhibitors, GPCR modulators, and novel antimicrobials.
References
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases MDPI (Pharmaceuticals) URL:[Link]
-
Synthesis and Pharmacological Evaluation of Piperidine (Piperazine)-Substituted Benzoxazole Derivatives as Multi-Target Antipsychotics Bioorganic & Medicinal Chemistry Letters (PubMed/NIH) URL:[Link]
-
Benzoxazole piperidines as selective and potent somatostatin receptor subtype 5 antagonists Bioorganic & Medicinal Chemistry Letters (PubMed/NIH) URL:[Link]
-
Chemical synthesis and molecular modeling of novel substituted N-1,3-benzoxazol-2yl benzene sulfonamides as inhibitors of inhA enzyme and Mycobacterium tuberculosis growth Journal of the Iranian Chemical Society (Researcher.life) URL:[Link]
Pharmacophore modeling of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
An In-Depth Technical Guide to the Pharmacophore Modeling of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
Abstract
This technical guide provides a comprehensive walkthrough of the pharmacophore modeling process for 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole, a member of the benzoxazole class of compounds which has garnered interest in medicinal chemistry. Given the prevalence of kinase inhibition as a mechanism of action for structurally related molecules, this guide will proceed under the well-founded hypothesis that this compound is a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will explore both ligand-based and structure-based pharmacophore modeling techniques, offering detailed protocols, the rationale behind key decisions, and methods for model validation. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the discovery of novel therapeutics.
Introduction: The Scientific Rationale
The benzoxazole and benzisoxazole scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1][2] Research on close analogs of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole has revealed significant potential in oncology, with demonstrated antiproliferative effects and inhibitory activity against key kinases such as VEGFR-2 and c-Met.[3][4][5][6] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Pharmacophore modeling serves as a powerful in-silico tool in this context. It distills the complex three-dimensional structure of a molecule into a simplified representation of its essential steric and electronic features required for biological activity.[7][8] This "molecular key" can then be used to rapidly screen vast virtual libraries for novel compounds with the potential for similar biological effects, guide lead optimization, and elucidate structure-activity relationships (SAR).[9][10]
This guide will present a dual approach to pharmacophore modeling for our lead compound, reflecting the different scenarios encountered in a typical drug discovery pipeline:
-
Ligand-Based Pharmacophore Modeling: This approach is utilized when the three-dimensional structure of the biological target is unknown or when a set of active compounds is available.[8][10] It relies on the principle that common structural features among active molecules are responsible for their shared biological activity.
-
Structure-Based Pharmacophore Modeling: When a high-resolution structure of the target protein-ligand complex is available, this method allows for the direct mapping of key interaction points within the active site.[11][12] This approach can provide a more precise and mechanistically relevant pharmacophore model.
By exploring both methodologies, we aim to provide a robust and adaptable framework for the computational investigation of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole and its analogs.
Ligand-Based Pharmacophore Modeling Workflow
In this scenario, we assume that a set of known VEGFR-2 inhibitors with structural similarity to our lead compound is available, but the crystal structure of our specific compound bound to the target is not.
Data Preparation: The Foundation of a Predictive Model
The quality of the input data directly dictates the quality of the resulting pharmacophore model. This is a critical, and often time-consuming, step.
Protocol 1: Training and Test Set Compilation
-
Literature and Database Mining: Compile a dataset of known VEGFR-2 inhibitors containing the benzoxazole or a related scaffold. Sources include medicinal chemistry journals, patents, and publicly available databases like ChEMBL and PubChem.
-
Structural Diversity: Ensure the selected active compounds exhibit structural diversity to build a more general and predictive model.
-
Activity Thresholds: Clearly define activity thresholds to classify compounds as "highly active," "moderately active," and "inactive." For instance, compounds with an IC50 < 1 µM could be classified as active, while those with an IC50 > 10 µM are considered inactive.
-
Decoy Set Generation: The inclusion of inactive compounds (decoys) is crucial for generating a specific pharmacophore model that can distinguish between active and inactive molecules.
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) used to generate the pharmacophore models and a test set (the remaining 20-30%) to validate the predictive power of the selected model.[13]
Conformational Analysis
Small molecules are flexible and can adopt numerous conformations in solution. Identifying the "bioactive" conformation—the one adopted when bound to the target—is a key challenge in ligand-based modeling.[12][14]
Protocol 2: Generating Low-Energy Conformers
-
Software Selection: Utilize a robust conformational analysis tool such as OMEGA (OpenEye), ConfGen (Schrödinger), or the capabilities within MOE (Chemical Computing Group).
-
Energy Window: Generate a diverse set of low-energy conformers for each molecule in the training set, typically within an energy window of 10-20 kcal/mol above the global minimum. A larger energy window may be necessary for highly flexible molecules.[15]
-
RMSD Cutoff: Employ a root-mean-square deviation (RMSD) cutoff to eliminate redundant, similar conformations.
Pharmacophore Model Generation and Selection
The core of the process involves identifying the common 3D arrangement of pharmacophoric features among the active compounds in the training set.
Pharmacophoric Features: These are abstractions of chemical functionalities.[14] For our compound, key features would include:
-
Hydrogen Bond Acceptor (HBA): The nitrogen and oxygen atoms in the benzoxazole ring, and potentially the fluorine atom.
-
Hydrogen Bond Donor (HBD): The secondary amine in the piperidine ring.
-
Hydrophobic (HYD): The benzoxazole ring system.
-
Positive Ionizable (PI): The piperidine nitrogen, which is likely protonated at physiological pH.
Workflow for Ligand-Based Model Generation
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Protocol 3: Generating and Selecting a Pharmacophore Hypothesis
-
Algorithm Application: Use a pharmacophore generation algorithm like HipHop (Catalyst/Discovery Studio) or Phase (Schrödinger). These algorithms align the conformers of the active molecules to find common feature arrangements.[16]
-
Hypothesis Generation: The software will generate multiple pharmacophore hypotheses, each representing a different 3D arrangement of features.
-
Scoring and Ranking: Each hypothesis is scored based on how well it maps the active compounds while excluding the inactive ones. The scoring function often considers factors like fit value, RMSD, and statistical significance.
-
Model Selection: The best hypothesis is typically the one that provides the optimal balance of sensitivity (correctly identifying actives) and specificity (correctly rejecting inactives).
Structure-Based Pharmacophore Modeling Workflow
This approach leverages the 3D structure of the target protein to derive a pharmacophore model. We will use a hypothetical co-crystal structure of a ligand similar to our compound bound to VEGFR-2 (PDB IDs for VEGFR-2 in complex with inhibitors are readily available, e.g., 4ASD, 3VHE).
Protein and Ligand Preparation
The raw data from the Protein Data Bank (PDB) must be carefully prepared for modeling.
Protocol 4: Preparing the Protein-Ligand Complex
-
Structure Retrieval: Download the crystal structure of VEGFR-2 in complex with a relevant inhibitor from the PDB.
-
Initial Cleanup: Remove water molecules, co-factors, and any non-essential protein chains.
-
Protonation and Optimization: Add hydrogen atoms and assign protonation states to ionizable residues at a physiological pH (e.g., 7.4). This is a critical step for accurately defining hydrogen bonding networks.
-
Energy Minimization: Perform a constrained energy minimization of the complex to relieve any steric clashes introduced during the preparation steps.
Feature Identification and Model Generation
The pharmacophore is derived directly from the interactions observed in the binding pocket.
Workflow for Structure-Based Model Generation
Caption: Structure-Based Pharmacophore Modeling Workflow.
Protocol 5: Deriving the Pharmacophore from the Active Site
-
Interaction Mapping: Use software like LigandScout or the interaction analysis tools within MOE or Discovery Studio to automatically identify all key interactions between the ligand and the protein.[8][11] These include hydrogen bonds, hydrophobic contacts, and ionic interactions.
-
Feature Generation: Translate these interaction points into pharmacophoric features. For example, a hydrogen bond from a backbone NH group to a ligand's carbonyl oxygen will generate an HBA feature on the ligand's position.
-
Exclusion Volumes: Define exclusion volumes based on the location of protein atoms in the binding site. This prevents hits from a virtual screen from clashing with the receptor.
-
Model Refinement: Manually inspect the generated pharmacophore to ensure it aligns with known SAR data and biochemical insights.
Model Validation: Ensuring Predictive Power
A pharmacophore model is only useful if it can accurately predict the activity of new compounds. Validation is a non-negotiable step to establish the model's robustness and reliability.[17]
Internal and External Validation
Table 1: Key Validation Methodologies
| Validation Method | Description | Purpose |
| Test Set Screening | Screen the previously separated test set (containing both actives and inactives) against the final pharmacophore model. | To assess the model's ability to identify active compounds it has not seen before.[13] |
| Decoy Set Screening | Screen a large, structurally diverse set of known inactive or "decoy" molecules against the model. | To evaluate the model's specificity and its ability to avoid false positives. |
| Receiver Operating Characteristic (ROC) Curve Analysis | Plot the true positive rate (sensitivity) against the false positive rate (1-specificity) at various threshold settings. | To provide a quantitative measure of the model's performance. The Area Under the Curve (AUC) is a key metric.[17] |
| Goodness of Hit (GH) Score | A scoring method that combines the percentage of actives retrieved, the enrichment factor, and other metrics into a single value. | To provide a holistic assessment of the screening performance.[9] |
Protocol 6: ROC Curve Validation
-
Database Preparation: Create a database containing the test set actives and a larger set of decoy molecules.
-
Virtual Screening: Use the pharmacophore model as a 3D query to screen the combined database.
-
Hit List Ranking: Rank the screened molecules based on their fit score to the pharmacophore.
-
ROC Curve Generation: Calculate the true positive and false positive rates at each rank position and plot the ROC curve. An AUC value close to 1.0 indicates an excellent model, while a value of 0.5 suggests random performance.
Application in Virtual Screening
The validated pharmacophore model is now a powerful tool for discovering novel lead compounds.
Workflow for Pharmacophore-Based Virtual Screening
Caption: Virtual Screening and Hit Prioritization Workflow.
The process involves using the pharmacophore as a filter to rapidly screen millions of compounds. The resulting hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection before committing to the resource-intensive process of chemical synthesis and biological testing.[18]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the pharmacophore modeling of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole. By leveraging both ligand- and structure-based methods and emphasizing rigorous validation, researchers can develop powerful predictive models. These models are instrumental in navigating the vast chemical space to identify novel and potent kinase inhibitors, thereby accelerating the drug discovery process.
Future work could involve the integration of more advanced computational techniques. For instance, molecular dynamics simulations can be used to generate "dynophores," or dynamic pharmacophore models, that account for the flexibility of the target protein.[7][14] Additionally, the application of machine learning and artificial intelligence can further enhance the predictive accuracy of these models, paving the way for the next generation of targeted therapeutics.[8]
References
-
Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Retrieved February 27, 2026, from [Link]
- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1993.
-
Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Retrieved February 27, 2026, from [Link]
-
Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Retrieved February 22, 2026, from [Link]
-
Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. Retrieved February 27, 2026, from [Link]
-
Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. Retrieved February 27, 2026, from [Link]
- Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
-
PubMed. (2005). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Retrieved February 27, 2026, from [Link]
-
Fiveable. (2025). Pharmacophore modeling. Retrieved February 27, 2026, from [Link]
- Rahma, S. R., Mahrous, G. M., & Abutaleb, N. S. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences, 1(1), 138-149.
-
National Center for Biotechnology Information. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Retrieved February 27, 2026, from [Link]
-
Institute of Molecular and Translational Medicine. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Retrieved February 27, 2026, from [Link]
-
SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Retrieved February 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Retrieved February 27, 2026, from [Link]
-
CCDC. (n.d.). Ligand-Based Virtual Screening. Retrieved February 27, 2026, from [Link]
-
MDPI. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?. Retrieved February 27, 2026, from [Link]
-
PubMed. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Retrieved February 27, 2026, from [Link]
-
MDPI. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
-
Figshare. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Retrieved February 27, 2026, from [Link]
-
MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure–activity relationship study. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2025). Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity. Retrieved February 27, 2026, from [Link]
-
Taylor & Francis Online. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Retrieved February 27, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved February 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. GIL [genomatics.net]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aast.edu [aast.edu]
- 18. dovepress.com [dovepress.com]
Methodological & Application
Synthesis protocols for 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
Application Note: Precision Synthesis of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole CAS Registry: N/A (Analogous structures: 1951445-03-6) Core Application: This scaffold is a privileged pharmacophore in medicinal chemistry, serving as a key building block for GPCR modulators (e.g., Orexin antagonists), kinase inhibitors, and PARP inhibitors. The 6-fluoro substitution enhances metabolic stability and lipophilicity, while the piperidine moiety provides a versatile handle for further diversification.
Synthetic Strategy: We present two distinct protocols to address different project stages:
-
Protocol A (Process Route): A scalable, one-pot cyclocondensation using Polyphosphoric Acid (PPA). This is the preferred method for generating the free amine (or HCl salt) in multigram quantities due to its high atom economy and simultaneous deprotection.
-
Protocol B (Medicinal Chemistry Route): A step-wise amide coupling followed by mild cyclodehydration. This route is essential when the piperidine nitrogen requires orthogonal protection (e.g., N-Boc) to be retained for subsequent selective functionalization.
Part 2: Retrosynthetic Logic & Workflow Visualization
The synthesis hinges on the construction of the 1,3-oxazole ring. The most robust disconnection involves the condensation of 2-amino-5-fluorophenol with a piperidine-4-carboxylic acid derivative.
Figure 1: Synthetic Pathway Logic
Caption: Dual-pathway strategy. The dashed red line represents the direct industrial route (Protocol A), while the solid path represents the step-wise controlled route (Protocol B).
Part 3: Detailed Experimental Protocols
Protocol A: Direct Cyclocondensation (Scalable/Industrial)
Best for: Rapid synthesis of the free amine or HCl salt.
Mechanistic Insight: Polyphosphoric acid (PPA) acts as a dual solvent, acid catalyst, and dehydrating agent. The high temperature promotes the formation of the benzoxazole ring while simultaneously cleaving the acid-labile N-Boc group (if N-Boc precursor is used) or facilitating the reaction of the free amino acid.
Materials:
-
2-Amino-5-fluorophenol (1.0 eq)
-
Isonipecotic acid (1.1 eq) [Note: N-Boc-isonipecotic acid can also be used; the Boc group will be cleaved in situ].
-
Polyphosphoric Acid (PPA) (10–15 g per 1 g of phenol).
Procedure:
-
Setup: In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), charge 2-amino-5-fluorophenol (5.0 mmol, 635 mg) and isonipecotic acid (5.5 mmol, 710 mg).
-
Addition: Add PPA (10 g).
-
Reaction: Heat the mixture to 140–150°C under nitrogen for 4–6 hours. The mixture will turn into a dark homogeneous syrup.
-
Checkpoint: Monitor consumption of the phenol by TLC (requires mini-workup: take 1 drop, dilute with water, neutralize with NaHCO3, extract into EtOAc).
-
-
Quench: Cool the reaction mixture to ~80°C. Pour the warm syrup slowly into crushed ice (100 g) with vigorous stirring. Stir for 30 minutes until the PPA is fully hydrolyzed/dissolved.
-
Neutralization: The solution will be acidic. Carefully adjust pH to ~10 using 50% NaOH solution (keep temperature <20°C with an ice bath). The product usually precipitates as a solid.
-
Isolation:
-
If solid precipitates:[1] Filter, wash with cold water, and dry.
-
If oil forms: Extract with CH2Cl2 (3 x 50 mL). Dry organic layers over Na2SO4, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH/NH4OH 90:9:1).
Yield Expectation: 75–85%
Protocol B: Step-wise Synthesis (Controlled/Medicinal Chemistry)
Best for: Isolating the N-Boc protected intermediate for diversification.
Step 1: Amide Coupling
-
Dissolve N-Boc-isonipecotic acid (1.0 eq) and DIPEA (3.0 eq) in dry DMF.
-
Activate by adding HATU (1.1 eq) at 0°C. Stir for 15 mins.
-
Add 2-amino-5-fluorophenol (1.0 eq). Allow to warm to RT and stir for 12 h.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry (Na2SO4) and concentrate.
-
Result: tert-butyl 4-((4-fluoro-2-hydroxyphenyl)carbamoyl)piperidine-1-carboxylate.
Step 2: Cyclodehydration Critical Step: We utilize p-Toluenesulfonic acid (TsOH) in refluxing xylene with a Dean-Stark trap. This method is robust and often retains the Boc group if reaction time is controlled, though thermal Boc cleavage is a risk. Alternative (Safer for Boc): Use Burgess Reagent (2.0 eq) in THF at reflux for 2 hours.
Protocol (TsOH Method):
-
Suspend the amide intermediate in Xylene (0.1 M).
-
Add p-TsOH·H2O (0.1 eq).
-
Reflux with a Dean-Stark trap for 2–4 hours.
-
Workup: Cool, wash with NaHCO3, dry, and concentrate.
-
Purification: Column chromatography (Hexane/EtOAc).
Step 3: Deprotection (Optional)
-
Dissolve N-Boc-benzoxazole in DCM.
-
Add TFA (20% v/v). Stir at RT for 1 hour.
-
Concentrate to afford the Trifluoroacetate salt.
Part 4: Analytical Data & Quality Control
Table 1: Physicochemical Properties & Expected Analytical Data
| Parameter | Specification | Notes |
| Formula | C12H13FN2O | Free base |
| MW | 220.25 g/mol | |
| Appearance | Off-white to beige solid | |
| 1H NMR (DMSO-d6) | δ 9.0 (br s, NH), 7.75 (dd, 1H), 7.55 (dd, 1H), 7.20 (td, 1H), 3.40 (m, 1H), 3.10 (m, 2H), 2.80 (m, 2H), 2.10 (m, 2H), 1.80 (m, 2H). | Characteristic benzoxazole aromatic pattern + piperidine multiplets. |
| MS (ESI) | [M+H]+ = 221.2 | |
| HPLC Purity | >95% at 254 nm | Mobile Phase: 0.1% TFA in H2O/MeCN |
Part 5: Troubleshooting & Optimization
-
Issue: Incomplete Cyclization.
-
Cause: Water in the system (Step-wise route).
-
Fix: Ensure Dean-Stark trap is functioning or switch to anhydrous dehydrating agents like
(Appel-type conditions).
-
-
Issue: Black Tar in PPA.
-
Cause: Temperature too high (>160°C) or oxidation.
-
Fix: Maintain 140°C and ensure inert atmosphere (N2).
-
-
Issue: Low Yield in Step 1.
-
Cause: The phenol -OH can compete with the amine for coupling (ester formation).
-
Fix: Although the amine is more nucleophilic, if ester forms, treat the crude with dilute NaOH/MeOH to hydrolyze the ester back to the phenol without cleaving the amide, then proceed to cyclization.
-
References
-
PPA Cyclization Methodology
-
Piperidinyl-Benzoxazole Synthesis
- Title: Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
- Source:Molecules (MDPI), 2025.
-
URL:[Link] (Specific protocol for 2-(piperidin-4-yl)benzo[d]oxazole synthesis using PPA).
-
Step-wise Coupling/Cyclization
- Title: Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides (Analogous chemistry).
- Source:Investig
-
URL:[Link]
Sources
Reagents for preparing 6-fluoro-2-(piperidin-4-yl)benzo[d]oxazole
Application Note: Advanced Synthesis of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
Introduction & Strategic Analysis
The 6-fluoro-2-(piperidin-4-yl)benzo[d]oxazole scaffold is a critical pharmacophore in modern drug discovery, frequently serving as a bioisostere for indoles and quinolines in kinase inhibitors (e.g., VEGFR, c-Met) and PARP inhibitors. The incorporation of the fluorine atom at the C6 position enhances metabolic stability and lipophilicity, while the piperidine moiety provides a vector for solubilizing groups or further diversification.
Synthesizing this target requires navigating a specific regiochemical challenge: ensuring the fluorine atom ends up at the C6 position. This is dictated strictly by the choice of the aminophenol precursor. Furthermore, the selection of reagents depends heavily on whether the piperidine nitrogen requires protection (e.g., Boc) during the sequence.
This guide details two distinct synthetic workflows:
-
Method A (The "Industrial" Route): A robust, one-pot cyclocondensation using Polyphosphoric Acid (PPA). Best for large-scale production of the free amine.
-
Method B (The "Medicinal Chemistry" Route): A stepwise amide coupling followed by mild cyclization. Best for maintaining protecting groups (N-Boc) and parallel synthesis.
Retrosynthetic Logic & Reagent Selection
The construction of the benzoxazole core relies on the condensation of a 2-aminophenol with a carboxylic acid derivative.[1]
Critical Regiochemistry: To obtain the 6-fluoro isomer, one must utilize 2-amino-5-fluorophenol .
-
Mechanism:[2][3][4][5][6][7] In the fused benzoxazole system (O=1, N=3), position 6 is para to the nitrogen. In the starting phenol, the fluorine at position 5 is para to the amine at position 2.
Decision Matrix: Reagent Selection
| Feature | Polyphosphoric Acid (PPA) | Coupling Agents (HATU/EDC) + Acid |
| Reaction Type | One-pot condensation & cyclization | Stepwise (Amide formation |
| Conditions | Harsh (150–200°C), Strongly Acidic | Mild (RT to 80°C) |
| N-Protecting Group | Removes Boc (Yields free amine) | Preserves Boc (Allows orthogonal protection) |
| Reagent Cost | Low | High (HATU is expensive) |
| Purification | Precipitation/Recrystallization | Column Chromatography |
| Scalability | Excellent (kg scale) | Good (mg to g scale) |
Visualizing the Workflow
The following diagram illustrates the decision pathways and mechanistic flow for synthesizing the target molecule.
Figure 1: Synthetic flowchart comparison between PPA-mediated cyclocondensation and stepwise amide coupling strategies.
Detailed Protocols
Protocol A: Polyphosphoric Acid (PPA) Cyclocondensation
Best for: Generating the free amine scaffold in high yield without chromatography.
Reagents:
-
2-Amino-5-fluorophenol (1.0 equiv)
-
Piperidine-4-carboxylic acid (Isonipecotic acid) (1.0 equiv)
-
Polyphosphoric Acid (PPA) (10–15 wt/vol equivalent)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to PPA viscosity), charge PPA. Heat to 80°C to lower viscosity.
-
Addition: Add 2-amino-5-fluorophenol and piperidine-4-carboxylic acid simultaneously.
-
Note: If using N-Boc-isonipecotic acid, the Boc group will be thermally and acidolytically cleaved during the reaction.
-
-
Reaction: Heat the mixture to 180–200°C for 4–6 hours.
-
Quenching: Cool the reaction mixture to ~80°C. Carefully pour the hot syrup into a beaker containing crushed ice with vigorous stirring. The mixture will be highly acidic.
-
Neutralization: Basify the aqueous solution to pH ~10 using 50% NaOH or solid
.-
Observation: The product usually precipitates as a solid upon basification.
-
-
Isolation: Filter the precipitate. Wash with copious water to remove phosphate salts.
-
Purification: Recrystallize from Ethanol/Water or purify via acid-base extraction if necessary.
Validation Criteria:
-
LCMS: Mass [M+H]+ = 221.1 (Free amine).
-
1H NMR (DMSO-d6): Look for the disappearance of the phenol -OH and the characteristic benzoxazole aromatic pattern.
Protocol B: Stepwise Coupling & Cyclization
Best for: Preserving the N-Boc group for further derivatization (e.g., reductive amination).
Reagents:
-
Step 1: 2-Amino-5-fluorophenol, N-Boc-isonipecotic acid, HATU (1.1 equiv), DIPEA (3.0 equiv), DMF.
-
Step 2: p-Toluenesulfonic acid (p-TsOH) (catalytic), Xylene (or Toluene).
Step-by-Step Methodology:
Step 1: Amide Coupling
-
Dissolve N-Boc-isonipecotic acid (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 minutes to activate the acid.
-
Why HATU? It minimizes racemization (though not an issue here) and drives the reaction with electron-deficient anilines like aminophenols [2].
-
-
Add 2-amino-5-fluorophenol (1.0 equiv). Stir at Room Temperature (RT) for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with saturated
, water, and brine. Dry over and concentrate. -
Intermediate: Isolate the amide (N-(5-fluoro-2-hydroxyphenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxamide).
Step 2: Cyclodehydration
-
Dissolve the crude amide in Xylene.
-
Add p-TsOH (0.1 equiv) or Pyridinium p-toluenesulfonate (PPTS).
-
Reflux using a Dean-Stark trap to remove water azeotropically.
-
Alternative: For milder conditions, use the Burgess Reagent in THF at 50°C, though this is more expensive.
-
-
Monitor by TLC/LCMS for the conversion of the amide (Open) to Benzoxazole (Closed).
-
Purification: Flash column chromatography (Hexane/EtOAc).
Validation Criteria:
-
LCMS: Mass [M+H]+ = 321.1 (Boc-protected).
-
1H NMR: Confirm the presence of the Boc singlet (~1.45 ppm) and the benzoxazole core.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete cyclization due to low temp. | Ensure internal temp reaches >170°C. PPA acts as a heat sink. |
| Stuck Stirrer (Method A) | PPA is too viscous at RT. | Use an overhead mechanical stirrer; do not rely on magnetic bars. |
| Boc Loss (Method B) | Acid catalyst too strong/reaction too long. | Switch from p-TsOH reflux to Burgess Reagent or Mitsunobu conditions ( |
| Regioisomer Impurity | Incorrect starting material. | Verify C-F position on the aminophenol. Must use 2-amino-5-fluorophenol for 6-F product. |
References
-
Vertex AI Search Result 1.1 & 1.14 : Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide-Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. (1997).[2] Macromolecules / Sciencemadness. 2[4][5][6][8][9][10][11]
-
Vertex AI Search Result 1.15 : A Comparative Analysis of Coupling Reagents for Boc-Isonipecotic Acid. (2025).[1][4][5][6][12] BenchChem. 12
-
Vertex AI Search Result 1.7 : Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents. (2025).[1][4][5][6][12] MDPI. 6
-
Vertex AI Search Result 1.4 : Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. (2025).[1][4][5][6][12] BenchChem. 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 8. ijpbs.com [ijpbs.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole as a Versatile Building Block in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for optimizing pharmacodynamics and pharmacokinetics. 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole has emerged as a highly privileged building block, particularly in the development of central nervous system (CNS) therapeutics, multi-target G-protein coupled receptor (GPCR) ligands, and targeted enzyme inhibitors [1].
This building block serves as a robust bioisostere to the classic 1,2-benzisoxazole core found in atypical antipsychotics like risperidone and paliperidone. By shifting the heteroatom connectivity from an isoxazole to an oxazole and positioning the piperidine at the C2 position, researchers can fundamentally alter the molecule's hydrogen-bonding network, pKa, and metabolic clearance profile, while retaining the critical basic amine required for receptor anchoring [2].
Mechanistic Insights & Physicochemical Rationale
As a Senior Application Scientist, it is critical to understand why this specific structural combination is utilized rather than simply knowing how to react it. The architecture of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole is deliberately engineered for late-stage functionalization:
-
The Benzoxazole Core: Unlike benzimidazoles, which possess a hydrogen-bond donor (N-H), the benzoxazole core acts strictly as a hydrogen-bond acceptor. This reduction in polar surface area (PSA) enhances blood-brain barrier (BBB) permeability. Furthermore, the oxazole ring is less susceptible to reductive ring-opening than the benzisoxazole core, offering a superior metabolic stability profile [3].
-
The 6-Fluoro Substituent: Fluorination at the 6-position serves a dual purpose. First, it sterically and electronically blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability. Second, the highly electronegative fluorine atom modulates the electron density of the benzoxazole ring, often participating in multipolar halogen-bonding interactions within the hydrophobic pockets of target proteins [1].
-
The Piperidine-4-yl Handle: The secondary amine of the piperidine ring is the primary vector for synthetic divergence. With a pKa of approximately 9.2, it exists predominantly in the protonated state at physiological pH, mimicking the endogenous monoamine neurotransmitters (e.g., dopamine, serotonin) essential for GPCR binding [1].
Table 1: Physicochemical Profiling vs. Classic Isosteres
| Property | 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole | 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | Causality / Impact on Drug Design |
| Core Heterocycle | Benzoxazole (1,3-O,N) | Benzisoxazole (1,2-O,N) | Alters H-bond acceptor geometry and vector. |
| Predicted LogP | ~2.8 | ~2.5 | Increased lipophilicity improves passive BBB diffusion. |
| Piperidine pKa | ~9.2 | ~9.5 | Lower pKa slightly increases the un-ionized fraction at pH 7.4, aiding membrane permeation. |
| Metabolic Stability | High (Resists ring-opening) | Moderate (Prone to reductive cleavage) | Benzoxazoles offer longer half-lives in human liver microsomes (HLM). |
Divergent Synthetic Workflows
The secondary amine of the piperidine ring allows for rapid library generation via three primary pathways:
Divergent synthetic workflows utilizing 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole.
Validated Experimental Protocols
The following protocols have been optimized to ensure high yields and minimal side reactions. Every step is designed as a self-validating system to ensure experimental trustworthiness.
Protocol A: Optimized -Alkylation for GPCR Ligands
This protocol is ideal for attaching alkyl-aryl chains to the piperidine nitrogen, a common motif in 5-HT and Dopamine receptor antagonists [1].
Causality Insight: Potassium carbonate (
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole (1.0 mmol, 1.0 eq) and anhydrous MeCN (10 mL).
-
Activation: Add anhydrous
(3.0 mmol, 3.0 eq) and KI (0.1 mmol, 0.1 eq). Stir the suspension at room temperature for 10 minutes. -
Coupling: Add the desired alkyl halide (1.2 mmol, 1.2 eq) dropwise. Attach a reflux condenser and heat the mixture to 80 °C under an inert argon atmosphere.
-
Validation: Monitor the reaction via LC-MS. The reaction is typically complete within 4–6 hours, validated by the disappearance of the building block mass (
). -
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between Ethyl Acetate (20 mL) and distilled water (20 mL). Wash the organic layer with brine, dry over anhydrous
, and purify via flash column chromatography ( , 95:5).
Table 2: -Alkylation Condition Optimization
| Base | Solvent | Temp (°C) | Additive | Yield (%) | Reaction Time (h) |
| DCM | 40 | None | 45 | 24 | |
| DMF | 80 | None | 72 | 12 | |
| MeCN | 80 | KI (0.1 eq) | 91 | 5 | |
| MeCN | 80 | KI (0.1 eq) | 94 | 4 |
Protocol B: Reductive Amination for Late-Stage Functionalization
Reductive amination is preferred when the corresponding alkyl halides are unstable or commercially unavailable.
Causality Insight: Sodium triacetoxyborohydride (
-
Imine Formation: Dissolve the building block (1.0 mmol, 1.0 eq) and the target aldehyde (1.1 mmol, 1.1 eq) in anhydrous DCE (10 mL). Add glacial acetic acid (0.1 mmol, 0.1 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.
-
Reduction: Add
(1.5 mmol, 1.5 eq) portion-wise over 10 minutes to control the mild exotherm. -
Validation: Stir the reaction at room temperature for 12 hours. TLC (Ninhydrin stain) should confirm the consumption of the secondary amine (loss of the distinct secondary amine spot).
-
Workup: Quench the reaction carefully with saturated aqueous
(10 mL) and stir for 15 minutes to destroy excess hydride. Extract with DCM ( mL). -
Purification: Dry the combined organic layers over
, concentrate, and purify via silica gel chromatography.
References
-
Synthesis and Pharmacological Evaluation of Piperidine (Piperazine)-Substituted Benzoxazole Derivatives as Multi-Target Antipsychotics Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link] [1]
-
Benzoxazole Derivatives as Novel 5-HT3 Receptor Partial Agonists in the Gut Source: Journal of Medicinal Chemistry URL:[Link] [2]
-
MymA Bioactivated Thioalkylbenzoxazole Prodrug Family Active against Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry URL:[Link] [3]
Functionalization of the piperidine ring in benzoxazole derivatives
Topic: Functionalization of the Piperidine Ring in Benzoxazole Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Analysis
The benzoxazole-piperidine hybrid is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in therapeutics targeting VEGFR-2/c-Met kinases (anticancer), GPCRs (antipsychotics), and cholinesterases (Alzheimer’s). While the construction of this hybrid via nucleophilic aromatic substitution (
This guide moves beyond simple coupling reactions to address the site-selective functionalization of the piperidine ring within the context of the benzoxazole moiety. The electron-deficient benzoxazole ring exerts a strong inductive effect, altering the redox potential and basicity of the piperidine nitrogen. Consequently, standard amine protocols must be adapted.
Strategic Disconnection: The Two Architectures
We define two primary architectures that dictate the functionalization strategy:
-
Type A (N-Linked): Piperidine nitrogen is attached to Benzoxazole C2.
-
Challenge: The nitrogen lone pair is delocalized into the benzoxazole, reducing its ability to stabilize
-amino radicals or cations. -
Strategy: Photoredox C-H activation or Electrochemical oxidation.
-
-
Type B (C-Linked): Piperidine carbon (C4/C3) is attached to Benzoxazole.
-
Challenge: Steric hindrance at the connection point; Nitrogen is free (or protected).
-
Strategy: Directed lithiation or Rhodium-catalyzed carbenoid insertion.
-
Critical Decision Framework (Logic Diagram)
The following decision tree guides the selection of the optimal functionalization protocol based on the target position (C2 vs. C4) and the substrate architecture.
Figure 1: Strategic workflow for selecting the functionalization protocol based on regioselectivity requirements.
Detailed Protocols
Protocol A: Photoredox -C-H Arylation of N-(Benzoxazol-2-yl)piperidine
Target: Introduction of aryl/heteroaryl groups at the C2 position of the piperidine ring.
Mechanism & Rationale:
Standard
Reagents:
-
Substrate: N-(Benzoxazol-2-yl)piperidine (1.0 equiv)
-
Coupling Partner: 1,4-Dicyanobenzene (or electron-deficient cyanoarene) (1.5 equiv)
-
Photocatalyst:
(1 mol%) -
HAT Catalyst: Quinuclidine or 3-Acetoxyquinuclidine (20 mol%)
-
Solvent: Acetonitrile (degassed)
-
Light Source: Blue LED (450 nm)
Step-by-Step Methodology:
-
Setup: In an 8 mL vial equipped with a magnetic stir bar, charge the piperidine substrate (0.5 mmol), the cyanoarene (0.75 mmol), the Ir-photocatalyst (5 mg), and the quinuclidine HAT catalyst (15 mg).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with
three times. -
Solvation: Add degassed anhydrous Acetonitrile (5 mL) via syringe.
-
Irradiation: Place the vial 2–3 cm away from a Blue LED strip (approx. 10–15 W). Use a fan to maintain the reaction temperature at ~25°C.
-
Critical Note: The benzoxazole ring can absorb UV light. Ensure your light source is strictly in the visible blue region (>420 nm) to avoid non-specific degradation.
-
-
Monitoring: Monitor by LC-MS after 12 and 24 hours. Look for the mass shift corresponding to the loss of HCN (substitution of CN by the piperidine radical).
-
Workup: Dilute with EtOAc, wash with saturated
and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Troubleshooting:
-
Low Conversion: Add 10 mol% of a Lewis acid (e.g.,
) to activate the cyanoarene. -
Regioselectivity:[2][3] This method favors the C2 (alpha) position. If C2 is blocked, C6 is targeted.
Protocol B: Rhodium(II)-Catalyzed C4-Functionalization
Target: Regioselective insertion at the distal C4 position.
Rationale: Direct functionalization of C4 is difficult due to the electronic bias for C2. However, using bulky Rhodium(II) catalysts and specific directing groups allows for "remote" functionalization via carbenoid insertion. This protocol is adapted from Davies/Rovis methodologies.
Reagents:
-
Substrate: N-(Benzoxazol-2-yl)piperidine
-
Reagent: Methyl aryldiazoacetate (Donor/Acceptor carbene precursor)
-
Catalyst:
(bulky catalyst for steric control) or (general purpose). -
Solvent: 2,2-Dimethylbutane (or Hexane/DCM mix).
Methodology:
-
Catalyst Solution: Dissolve the Rh(II) catalyst (1 mol%) in the solvent under Argon.
-
Addition: Add the benzoxazole-piperidine substrate (1.0 equiv).
-
Slow Addition: Dissolve the diazo compound (1.2 equiv) in the solvent. Add this solution dropwise over 2 hours using a syringe pump at reflux temperature.
-
Why? Slow addition maintains a low concentration of the carbene, preventing dimerization and favoring C-H insertion.
-
-
Workup: Evaporate solvent and purify directly via silica gel chromatography.
Expected Outcome:
-
Using bulky catalysts pushes the insertion to the most sterically accessible site (C4), overriding the electronic preference for C2.
Protocol C: Modular Assembly (The "Safe" Route)
Target: Creating hybrids with sensitive functional groups that cannot withstand C-H activation conditions.
Instead of functionalizing the hybrid, this protocol focuses on the optimized coupling of functionalized piperidines with 2-chlorobenzoxazole.
Reagents:
-
Electrophile: 2-Chlorobenzoxazole (commercially available or synthesized from 2-mercaptobenzoxazole with
/DMF). -
Nucleophile: 4-substituted piperidine (e.g., 4-phenylpiperidine, ethyl isonipecotate).
-
Base:
(2.5 equiv). -
Solvent: DMF or Acetonitrile.
Optimization Table:
| Parameter | Standard Condition | Optimized Condition (High Yield) | Note |
| Solvent | DMF | Acetonitrile | Easier workup; DMF can cause difficult separations. |
| Base | KI acts as a catalyst (Finkelstein-like activation). | ||
| Temp | Reflux (100°C) | 60°C - 80°C | Higher temps promote ring-opening of benzoxazole. |
| Time | 12 h | 2-4 h | Monitor by TLC to avoid byproduct formation. |
Case Study: Synthesis of a VEGFR-2 Inhibitor Analog
Objective: Synthesize a 2-(4-phenylpiperidin-1-yl)benzoxazole derivative (analog of known VEGFR-2 inhibitors).
-
Step 1 (Scaffold Synthesis):
-
React 2-aminophenol with
(in EtOH/KOH) to form 2-mercaptobenzoxazole. -
Chlorinate using
to yield 2-chlorobenzoxazole .
-
-
Step 2 (Coupling):
-
React 2-chlorobenzoxazole with 4-phenylpiperidine using Protocol C (optimized).
-
Yield: 85% (White solid).
-
-
Step 3 (Late-Stage Diversification):
-
Apply Protocol A (Photoredox) to introduce a cyano group at the piperidine C2 position.
-
Result: The nitrile group serves as a handle for further transformation into an amide or amine, enhancing solubility and target binding affinity.
-
References
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society. [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals. [Link][4]
-
Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry. [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Reaction conditions for 6-fluoro-2-substituted benzoxazole formation
Executive Summary
The 6-fluoro-2-substituted benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized for its ability to mimic peptide bonds (bioisosterism) while enhancing metabolic stability and lipophilicity due to the fluorine substitution. This guide provides validated protocols for synthesizing this moiety from 2-amino-5-fluorophenol .[1] We analyze three distinct methodologies: classic acid-catalyzed condensation, oxidative cyclization with aldehydes, and microwave-assisted synthesis.
Mechanistic Insight & Retrosynthesis
To synthesize a benzoxazole with a fluorine atom at the 6-position , the correct starting material is 2-amino-5-fluorophenol .
-
Numbering Logic: In the benzoxazole ring, the oxygen is position 1, the nitrogen is 3. The benzene ring carbons are 4, 5, 6, and 7. The 5-position of the starting phenol becomes the 6-position of the final benzoxazole.
-
Electronic Effects: The fluorine atom is an electron-withdrawing group (EWG).
-
Impact on Amine: It reduces the nucleophilicity of the primary amine, potentially slowing the initial attack on the electrophile (carbonyl carbon).
-
Impact on Phenol: It increases the acidity of the phenolic hydroxyl, which can facilitate the final cyclization step under basic or dehydrating conditions.
-
Visualizing the Reaction Pathway
Figure 1: Divergent mechanistic pathways for benzoxazole formation based on electrophile selection (Carboxylic Acid vs. Aldehyde).
Validated Experimental Protocols
Method A: Polyphosphoric Acid (PPA) Cyclodehydration
Best for: Aliphatic acids, stable aromatic acids, and large-scale synthesis.
This is the "gold standard" for robustness. PPA acts simultaneously as the solvent, proton source, and dehydrating agent.
Materials:
-
Carboxylic Acid derivative (R-COOH) (1.1 equiv)
-
Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)
Protocol:
-
Mixing: In a round-bottom flask, mix 2-amino-5-fluorophenol and the carboxylic acid.
-
Solvent Addition: Add PPA. Ensure the mixture is mechanically stirred (magnetic stirring may fail due to high viscosity).
-
Heating: Heat the mixture to 140–160 °C for 4–6 hours.
-
Note: The EWG nature of fluorine may require the higher end of this temperature range compared to non-fluorinated analogues.
-
-
Quenching (Critical Step): Cool the reaction to ~80 °C (do not let it solidify). Pour the syrup slowly into crushed ice with vigorous stirring. The product should precipitate.[3]
-
Neutralization: If no precipitate forms, neutralize the slurry with saturated NaHCO₃ or NH₄OH to pH 7–8.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol/water.
Method B: Oxidative Cyclization with Aldehydes (Sodium Metabisulfite)
Best for: Aromatic aldehydes, sensitive substrates, and library generation.
This method avoids harsh acids and high temperatures, proceeding via a Schiff base followed by oxidative ring closure.[4]
Materials:
-
Aromatic Aldehyde (1.0 equiv)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv)
-
Solvent: DMF or Ethanol
Protocol:
-
Reflux: Dissolve the aminophenol and aldehyde in Ethanol or DMF. Add Na₂S₂O₅.
-
Reaction: Reflux the mixture for 4–8 hours.
-
Workup: Pour the mixture into ice-cold water.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Flash column chromatography (Hexane/EtOAc) is usually required as conversion is rarely 100% clean compared to PPA.
Method C: Microwave-Assisted Synthesis (Green Protocol)
Best for: Rapid screening, high-throughput chemistry.
Materials:
-
Carboxylic Acid (1.0 equiv) or Aldehyde (with Iodine catalyst)
-
Catalyst: K-10 Montmorillonite Clay (solid support) or neat.
Protocol:
-
Preparation: Grind the aminophenol and carboxylic acid together in a mortar until a homogeneous powder forms.
-
Loading: Place the powder in a microwave-safe vial. (Optional: Add 2 drops of DMF to aid energy transfer).
-
Irradiation: Irradiate at 300W for 2–5 minutes. Use a pulsed sequence (30 sec ON, 10 sec OFF) to prevent overheating.
-
Extraction: Dissolve the residue in hot ethanol, filter off any solid support (if clay was used), and crystallize.
Comparative Data Analysis
| Feature | Method A: PPA | Method B: Oxidative (Aldehyde) | Method C: Microwave |
| Reaction Time | 4–8 Hours | 6–12 Hours | 2–10 Minutes |
| Temperature | 150–200 °C | 80–100 °C | >200 °C (Local) |
| Yield (Typical) | 85–95% | 60–80% | 75–90% |
| Atom Economy | High | Moderate (Oxidant waste) | Very High |
| Scalability | Excellent | Good | Poor (Vessel limits) |
| Substrate Scope | Acid-stable groups | Acid-sensitive groups | Thermally stable groups |
Troubleshooting & Optimization Logic
When yields are low, the cause is often traceable to the electronic influence of the fluorine atom or improper workup.
Decision Matrix for Optimization
Figure 2: Troubleshooting logic flow for 6-fluoro-2-substituted benzoxazole synthesis.
Key Troubleshooting Tips:
-
The "Sticky" PPA Issue: If the PPA reaction mixture is too viscous to pour, dilute it with a small amount of methanesulfonic acid (MSA) before heating. MSA is less viscous but equally effective.
-
Oxidation Failure: In Method B, if the imine forms but does not cyclize, add Iodine (10 mol%) and K₂CO₃. Iodine is a superior oxidant for electron-deficient phenols.
References
-
Standard PPA Protocol
-
Microwave/Iodine Method
-
General Benzoxazole Reviews
-
Green Chemistry Approaches
- Title: Eco-Friendly Syntheses of 2-Substituted Benzoxazoles... in the Presence of Imidazolium Chloride.
- Source: MDPI Molecules (2019).
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-5-fluorophenol | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ccsenet.org [ccsenet.org]
- 8. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 9. Microwave Assisted Synthesis of Biorelevant Benzazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Solvent Selection and Solubilization Protocols for 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
Executive Summary
6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole (Molecular Formula: C₁₂H₁₃FN₂O; MW: ~220.24 g/mol ) is a highly versatile fluorinated heterocyclic building block. Compounds featuring this pharmacophore are frequently utilized in drug discovery as intermediates for central nervous system (CNS) agents, kinase inhibitors, and advanced functional materials.
A critical bottleneck in evaluating such molecules is their bimodal physicochemical nature: the highly lipophilic fluorobenzoxazole core strongly resists aqueous solvation, while the basic piperidine ring (pKa ~9.5–10.0) presents opportunities for pH-dependent solubility manipulation. This application note provides a definitive, field-proven framework for selecting the appropriate solvent systems for in vitro screening, in vivo formulation, and chemical processing.
Physicochemical Profiling & Causality in Solvent Selection
Successful solubilization requires matching the solvent’s dielectric constant and hydrogen-bonding capacity to the specific ionic state of the molecule.
-
The Free Base Form: In its unprotonated state, the molecule is dominated by the hydrophobic surface area of the fluorinated aromatic system. It requires polar aprotic solvents (e.g., DMSO, DMF) or moderately polar organic solvents (DCM, EtOAc) to disrupt intermolecular crystal lattice forces[1]. Aqueous solubility of the free base at physiological pH (7.4) is exceedingly poor.
-
The Salt Form (e.g., Hydrochloride): Protonation of the secondary amine on the piperidine ring converts the molecule into a charged ammonium species. This introduces strong ion-dipole interactions with water, dramatically increasing aqueous solubility and altering the required solvent selection matrix.
-
The "Solvent Shift" Phenomenon: When diluting a DMSO stock solution into an aqueous assay buffer, the sudden change in dielectric constant can cause the lipophilic free base to rapidly precipitate (crashing out). Kinetic solubility must be monitored closely to avoid false negatives in biological assays[2].
Quantitative Data Presentation
Table 1: Predicted Solubility Profile & Solvent Compatibility
| Solvent System | Dielectric Constant (ε) | Solubility (Free Base) | Solubility (HCl Salt) | Primary Application |
| Water (pH 7.4) | 80.1 | < 0.1 mg/mL (Poor) | > 10 mg/mL (Excellent) | Aqueous assays (Salt form only) |
| DMSO (Anhydrous) | 46.7 | > 50 mg/mL (Excellent) | > 50 mg/mL (Excellent) | In vitro stock solutions[2] |
| Methanol (MeOH) | 32.7 | ~ 10-20 mg/mL (Good) | > 30 mg/mL (Excellent) | Chemical synthesis / NMR |
| Dichloromethane | 8.9 | > 30 mg/mL (Excellent) | < 1 mg/mL (Poor) | Extraction / Chromatography |
| 0.1 M HCl (aq) | ~80 | > 20 mg/mL (Excellent) | > 20 mg/mL (Excellent) | Gastric simulation / Salt prep |
Table 2: Recommended Vehicle Formulations for In Vivo Dosing
| Formulation Matrix | Order of Addition | Final Concentration Limit | Notes |
| Standard Co-Solvent | DMSO → PEG300 → Tween-80 → Saline | ~2.5 - 5.0 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3]. |
| Cyclodextrin Inclusion | DMSO → 20% SBE-β-CD in Saline | ~5.0 mg/mL | 10% DMSO, 90% (20% SBE-β-CD). Masks lipophilic core[3]. |
| Lipid Suspension | DMSO → Corn Oil | ~2.5 mg/mL | 10% DMSO, 90% Corn Oil. Ideal for oral gavage[3]. |
Experimental Protocols
The following protocols are designed as self-validating systems to ensure compound integrity and reproducible experimental outcomes.
Protocol A: Preparation of 10 mM DMSO Stock Solution for In Vitro Screening
Causality: DMSO is hygroscopic. Absorbed moisture drastically reduces the solubility of the lipophilic benzoxazole core, leading to micro-precipitates that skew assay data[3].
-
Equilibration: Allow the vial containing 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.
-
Weighing & Solvation: Weigh exactly 2.20 mg of the free base. Add 1.0 mL of fresh, anhydrous, sterile DMSO (≥99.9% purity) to achieve a 10 mM concentration[2].
-
Dissolution: Vortex for 60 seconds. If the solution is not optically clear, sonicate in a water bath at 37°C for 5 minutes.
-
Validation: Visually inspect against a dark background. For rigorous validation, measure light scattering via nephelometry; increased scattering indicates incomplete dissolution[2].
-
Storage: Aliquot the stock into single-use 50 µL volumes in sterile amber microcentrifuge tubes. Store at -20°C. Avoid repeated freeze-thaw cycles, which degrade the compound and induce precipitation[4].
Protocol B: Preparation of Co-Solvent Formulation for In Vivo Dosing
Causality: Direct injection of DMSO stocks into aqueous environments causes immediate precipitation. A step-down polarity gradient (DMSO → PEG → Surfactant → Water) creates stable micelles that keep the compound in solution[3].
-
Primary Solvation: Add 100 µL of a 25 mg/mL DMSO stock solution of the compound to a sterile vial.
-
Viscous Dispersion: Add 400 µL of PEG300. Vortex thoroughly for 30 seconds. The PEG acts as a co-solvent to bridge the polarity gap.
-
Surfactant Addition: Add 50 µL of Tween-80. Mix by gentle pipetting until uniform. Tween-80 prevents aggregation of the hydrophobic benzoxazole cores.
-
Aqueous Phase: Slowly add 450 µL of 0.9% sterile Saline dropwise while continuously vortexing the mixture.
-
Final Check: The final formulation (1 mL total volume at 2.5 mg/mL) should be a clear to slightly opalescent solution[3]. Use within 4 hours of preparation.
Protocol C: Conversion to Hydrochloride Salt for Aqueous Assays
Causality: For experiments where organic solvents (even at <1%) are toxic to the cellular model, the compound must be converted to its water-soluble salt form.
-
Dissolution: Dissolve 100 mg of the free base in 2 mL of Ethyl Acetate (EtOAc) with gentle heating.
-
Acidification: Slowly add 1.1 molar equivalents of 2M HCl in Diethyl Ether dropwise under continuous stirring.
-
Precipitation: A white precipitate (the HCl salt) will immediately begin to form as the ionic salt is insoluble in the non-polar ether/EtOAc mixture.
-
Isolation: Stir for 30 minutes at room temperature, then cool to 4°C to maximize yield. Filter the precipitate, wash with cold Diethyl Ether, and dry under a vacuum to obtain the highly water-soluble 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole hydrochloride.
Workflow Visualization: Solvent Selection Decision Tree
The following diagram outlines the logical decision-making process for selecting the appropriate solvent system based on the target application and the physical state of the compound.
Caption: Decision tree for solvent selection based on target application and compound ionization state.
Troubleshooting & Best Practices
-
Sterilization: Avoid high-temperature and high-pressure sterilization (autoclaving) for this compound, as thermal degradation of the piperidine ring may occur. Instead, filter the final working solutions through a 0.22 µm PTFE (for organics) or PES (for aqueous) sterile syringe filter[4].
-
Managing Precipitation in Culture Media: If the compound precipitates when the DMSO stock is added to cell culture media, perform a stepwise serial dilution in media, or pre-warm the media to 37°C prior to addition[4]. Ensure the final DMSO concentration never exceeds 0.5% – 1.0% to avoid solvent-induced cytotoxicity[2].
-
Recrystallization for Purity: If the free base degrades over time, it can be purified via recrystallization. An ethanol/water gradient is highly effective: the compound is soluble in hot ethanol but insoluble in cold water, allowing for controlled crystal nucleation upon cooling[1].
References
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. Available at:[Link]
Sources
The Art of Molecular Elaboration: A Guide to Coupling Reactions of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
The 6-fluoro-2-(piperidin-4-yl)benzo[d]oxazole scaffold is a privileged motif in modern medicinal chemistry. Its unique combination of a rigid, planar benzoxazole core and a flexible, functionalizable piperidine ring has made it a cornerstone in the development of a diverse array of therapeutic agents, including antipsychotics, antimicrobials, and anticancer drugs.[1] The presence of the fluorine atom further enhances its pharmacological profile by modulating metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth exploration of key coupling strategies to derivatize this valuable scaffold, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
I. Introduction to the 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole Scaffold
The strategic importance of this scaffold lies in its versatile handles for chemical modification. The secondary amine of the piperidine ring is a nucleophilic center readily amenable to a variety of coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space and optimize drug-like properties. Furthermore, the benzoxazole ring, while more challenging to functionalize, offers opportunities for carbon-carbon and carbon-nitrogen bond formation through modern cross-coupling methodologies, enabling the synthesis of novel, complex architectures.
This application note will delve into three principal classes of coupling reactions:
-
N-Acylation and N-Sulfonylation of the Piperidine Moiety: Fundamental transformations for creating amide and sulfonamide linkages, which are prevalent in a vast number of marketed drugs.
-
N-Alkylation of the Piperidine Moiety: A straightforward approach to introduce alkyl groups, modulating steric bulk and basicity.
-
Palladium-Catalyzed Cross-Coupling of the Benzoxazole Core: Advanced techniques such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions for the construction of biaryl and arylamine derivatives, respectively.
II. Derivatization of the Piperidine Moiety: Building Molecular Diversity
The secondary amine of the piperidine ring serves as the primary site for rapid and efficient diversification of the 6-fluoro-2-(piperidin-4-yl)benzo[d]oxazole scaffold.
A. Amide Bond Formation: The Ubiquitous Linkage
The formation of an amide bond by coupling the piperidine nitrogen with a carboxylic acid is a cornerstone of medicinal chemistry. This reaction is typically mediated by a coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[2]
The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, such as racemization if the carboxylic acid contains a stereocenter. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient due to the formation of a highly reactive O-acylisourea intermediate. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is essential to neutralize the acid formed during the reaction and to deprotonate the piperidinium salt if the starting material is in its hydrochloride form. Anhydrous solvents like N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the activated carboxylic acid.
Materials:
-
6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole (or its hydrochloride salt)
-
Carboxylic acid of interest
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.
-
Add 6-fluoro-2-(piperidin-4-yl)benzo[d]oxazole (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.
Data Presentation: Representative Amide Coupling Reactions
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzoic Acid | 1-(Benzoyl)-6-fluoro-2-(piperidin-4-yl)benzo[d]oxazole | >90 |
| 2 | Acetic Acid | 1-(Acetyl)-6-fluoro-2-(piperidin-4-yl)benzo[d]oxazole | >95 |
| 3 | 4-Methoxybenzoic Acid | 6-Fluoro-1-(4-methoxybenzoyl)-2-(piperidin-4-yl)benzo[d]oxazole | >90 |
Note: Yields are typical and may vary depending on the specific carboxylic acid used.
B. N-Alkylation: Tuning Physicochemical Properties
Direct N-alkylation of the piperidine ring with an alkyl halide is a facile method to introduce a variety of substituents, thereby influencing the scaffold's size, shape, and basicity.
The reaction proceeds via a nucleophilic substitution mechanism where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is required to scavenge the hydrogen halide byproduct. The choice of solvent depends on the reactivity of the alkyl halide and the solubility of the reactants; aprotic polar solvents like acetonitrile or DMF are commonly used.
Materials:
-
6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile or DMF
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-fluoro-2-(piperidin-4-yl)benzo[d]oxazole (1.0 equivalent) in acetonitrile or DMF, add K₂CO₃ (2.0 equivalents) or TEA (2.0 equivalents).
-
Add the alkyl halide (1.2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to 50-80 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
III. Functionalization of the Benzoxazole Core: Advanced C-C and C-N Bond Formation
While derivatization of the piperidine moiety is straightforward, modification of the benzoxazole core requires more sophisticated transition-metal-catalyzed cross-coupling reactions. These methods allow for the introduction of aryl and amino substituents, significantly expanding the structural diversity of the scaffold.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[3] To apply this to our scaffold, a halogen or triflate group must first be installed on the benzoxazole ring, most commonly at the 2-position.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphine-based ligands like SPhos or XPhos), and base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for an efficient reaction. The base activates the organoboron species, facilitating transmetalation.
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
2-Bromo-6-fluoro-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzo[d]oxazole (assuming prior synthesis and protection)
-
Arylboronic acid
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane/water mixture (e.g., 4:1)
-
Nitrogen or Argon source
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine the 2-bromo-6-fluorobenzoxazole derivative (1.0 equivalent), arylboronic acid (1.5 equivalents), Pd₂(dba)₃ (0.02 equivalents), and SPhos (0.04 equivalents).
-
Add K₃PO₄ (3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS indicates completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
If necessary, deprotect the piperidine nitrogen to yield the final product.
B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[5] This reaction is invaluable for synthesizing arylamines, which are important pharmacophores.
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is critical to promote the reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, making it a more potent nucleophile.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Materials:
-
2-Bromo-6-fluoro-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzo[d]oxazole
-
Primary or secondary amine
-
Pd₂(dba)₃
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon source
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube, add the 2-bromo-6-fluorobenzoxazole derivative (1.0 equivalent), Pd₂(dba)₃ (0.015 equivalents), and XPhos (0.03 equivalents).
-
Add NaOtBu (1.4 equivalents).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene or dioxane, followed by the amine (1.2 equivalents).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
If applicable, perform deprotection of the piperidine nitrogen.
IV. Conclusion
The 6-fluoro-2-(piperidin-4-yl)benzo[d]oxazole scaffold offers a wealth of opportunities for chemical exploration. The protocols detailed in this guide for N-acylation, N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust toolkit for the synthesis of diverse libraries of compounds. A thorough understanding of the underlying mechanisms and careful consideration of reaction parameters are paramount to achieving successful outcomes. These coupling strategies are instrumental in the journey of transforming this privileged scaffold into novel therapeutic candidates.
V. References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534–542. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available from: [Link]
-
ChemLibre Texts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
ChemLibre Texts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives. Retrieved from a relevant BenchChem application note.
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available from: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. growingscience.com [growingscience.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation of Pharmaceutical Intermediates Using Fluorinated Benzoxazoles
Executive Summary: The Fluorine Effect in Benzoxazole Scaffolds
The benzoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine bases.[1] When fluorinated, this heterocyclic system exhibits distinct physicochemical properties critical for drug efficacy:
-
Metabolic Stability: Fluorine substitution (C-F) blocks oxidative metabolism at labile sites (e.g., P450 oxidation), significantly extending half-life (
).[1] -
Lipophilicity Modulation: Strategic fluorination alters
, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.[1] -
pKa Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the benzoxazole system, influencing binding affinity in kinase pockets (e.g., FLT3, VEGFR).[1]
This guide details the strategic preparation of fluorinated benzoxazole intermediates, moving beyond classical high-temperature condensations to modern, scalable, and regioselective protocols.[1] We focus on two primary pathways: De Novo Ring Construction and Late-Stage C-H Functionalization .
Strategic Synthesis Decision Matrix
Selecting the optimal synthetic route depends on the availability of fluorinated starting materials versus the need for late-stage diversification.
Figure 1: Synthetic Strategy Decision Tree
Caption: Decision matrix for selecting between cyclization of fluorinated precursors (Path A) and direct functionalization of the heterocycle (Path B).
Protocol A: Oxidative Cyclization of Fluorinated Aminophenols
Application: Synthesis of 5-fluoro-2-arylbenzoxazoles (e.g., precursors for kinase inhibitors or Tafamidis analogs).
Rationale
Classical methods using polyphosphoric acid (PPA) at 200°C often lead to tarring and decomposition of sensitive fluorinated substrates. This protocol utilizes a mild, oxidative cyclization approach using a Schiff base intermediate, ensuring higher yields and cleaner profiles.[1]
Materials
-
Substrate: 2-Amino-4-fluorophenol (1.0 equiv)
-
Electrophile: 3,5-Dichlorobenzaldehyde (1.0 equiv) [Model for Tafamidis-like scaffolds]
-
Oxidant: Phenyliodine(III) diacetate (PIDA) or activated MnO
[1] -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]
Step-by-Step Methodology
-
Imine Formation (Schiff Base):
-
Charge a reaction vessel with 2-Amino-4-fluorophenol (10 mmol) and 3,5-Dichlorobenzaldehyde (10 mmol) in MeOH (50 mL).
-
Stir at room temperature for 2–4 hours.
-
Checkpoint: Monitor by TLC (formation of a yellow fluorescent spot).[1] The intermediate is the open-chain imine (Schiff base).
-
Note: Unlike PPA methods, isolation of the imine is optional but recommended for high-purity GMP requirements.
-
-
Oxidative Ring Closure:
-
Cool the mixture to 0°C.
-
Add Phenyliodine(III) diacetate (PIDA) (11 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Mechanism:[1][2][3][4][5][6] PIDA facilitates the intramolecular nucleophilic attack of the phenolic oxygen onto the imine carbon, followed by oxidative aromatization.[1]
-
-
Work-up and Purification:
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in EtOAc and wash with saturated NaHCO
(2x) and brine. -
Dry over Na
SO and concentrate. -
Recrystallize from Ethanol/Water (9:1) to yield the 5-fluoro-2-(3,5-dichlorophenyl)benzoxazole.
-
Data Validation (Expected)
| Parameter | Specification |
| Yield | 85–92% |
| Purity (HPLC) | >98% (a/a) |
| Appearance | White to off-white crystalline solid |
| 1H NMR | Diagnostic shift of benzoxazole C4/C6 protons due to F-coupling |
Protocol B: Copper-Catalyzed C-H Fluoroalkylation
Application: Late-stage introduction of fluorinated alkyl groups (e.g., -CH
Rationale
Direct fluorination of the benzoxazole ring is challenging. This protocol leverages the acidity of the C2-H bond (pKa ~28) for Copper-catalyzed activation, allowing for the introduction of fluorinated side chains without pre-functionalized starting materials.
Materials
-
Substrate: Benzoxazole derivative (1.0 equiv)
-
Reagent: Fluoroalkyl halide (e.g., ethyl bromodifluoroacetate or iodofluoromethyl)[1]
-
Catalyst: CuI (10 mol%)[1]
-
Ligand: 1,10-Phenanthroline (10 mol%)[1]
-
Base: K
PO (2.0 equiv)[1] -
Solvent: DMF or DMSO
Step-by-Step Methodology
-
Catalyst Pre-complexation:
-
In a glovebox or under Argon, mix CuI and 1,10-Phenanthroline in dry DMF.[1] Stir for 20 minutes to form the active catalyst complex.
-
-
C-H Activation:
-
Add the benzoxazole substrate and K
PO to the catalyst mixture. -
Add the fluorinated alkyl halide dropwise.
-
Seal the tube and heat to 80–100°C for 12–18 hours.
-
-
Quench and Isolation:
Figure 2: Mechanism of Oxidative Cyclization (Protocol A)[1]
Caption: Mechanistic pathway for the oxidative cyclization of Schiff bases to benzoxazoles.[1]
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Incomplete oxidation of the aminal intermediate. | Switch oxidant to DDQ or increase PIDA equivalents. Ensure reaction is not moisture-compromised. |
| Regioisomer Formation | Steric hindrance in C-H activation (Protocol B). | Use sterically bulky ligands on Copper to enforce selectivity at the C2 position. |
| Defluorination | Harsh reaction conditions (High Temp/Strong Base).[1] | Avoid strong nucleophilic bases (e.g., NaOMe) which can attack the C-F bond via |
| Purification Difficulty | High polarity of amide byproducts. | Perform an acid wash (1N HCl) to remove unreacted amines/imines before chromatography.[1] |
References
-
Synthesis of Tafamidis and Intermediates
- Concise Synthesis of Tafamidis via Reductive Cycliz
-
Source: Indian Academy of Sciences.[4]
-
General Benzoxazole Synthesis Protocols
-
C-H Activation Strategies
- Direct Copper-Catalyzed C-H Monofluoroalkyl
- Source: ResearchG
-
Biological Applications
- Benzoxazole derivatives: design, synthesis and biological evalu
- Source: NIH / PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Screening of Fluoro Substituted Pyrazolyl Benzoxazoles – Oriental Journal of Chemistry [orientjchem.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole. This guide is designed to provide in-depth, practical solutions to the solubility challenges frequently encountered with this compound. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for advancing your research and development efforts. This document provides a structured approach to systematically address and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why does 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole often exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this compound is attributed to its molecular structure. The benzoxazole core is a rigid, aromatic, and hydrophobic heterocyclic structure.[1] This planarity can lead to strong intermolecular π-π stacking in the solid state, resulting in high crystal lattice energy that is difficult for water molecules to overcome.[1] While the piperidine ring offers a site for hydrogen bonding, the overall lipophilicity of the molecule often dominates, leading to poor solubility in aqueous media.
Q2: What is the first and most critical step when encountering solubility problems with a new batch of this compound?
A2: Before attempting any complex solubilization techniques, the first step is to accurately determine the compound's intrinsic aqueous solubility. The shake-flask method is a reliable and widely accepted technique for this purpose.[2][3] This will provide a baseline measurement and help you to systematically evaluate the effectiveness of different solubilization strategies. It is also essential to perform a pH-dependent solubility profile, as the presence of the basic piperidine moiety means that solubility will be highly dependent on pH.[4]
Q3: How does pH adjustment impact the solubility of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole?
A3: The piperidine nitrogen in the molecule is basic, with a typical pKa around 11.22 for the protonated form.[4] In acidic conditions (pH < pKa), the nitrogen atom becomes protonated, forming a positively charged piperidinium ion.[4] This salt form is generally significantly more water-soluble than the neutral free base, which is the predominant form in neutral or basic media.[4] Therefore, lowering the pH of the solution is a primary and highly effective strategy to enhance solubility.
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What can I do to prevent this?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous medium exceeds its solubility limit, even with a small percentage of DMSO. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without affecting the biological system, typically up to 1%.[4]
-
Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or another solubilizing agent.[4]
-
Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer can help to maintain the compound in solution.
-
Lower Stock Concentration: Preparing a less concentrated stock solution in DMSO can also help to prevent precipitation upon dilution into the aqueous phase.[4]
Troubleshooting experimental issues
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates from organic stock solution (e.g., DMSO) during storage. | The solution may be supersaturated, or the storage temperature is too low. | Store the DMSO stock solution at room temperature, provided the compound's stability is not compromised.[4] |
| Inconsistent results between experiments. | This could be due to the use of aged stock solutions where the compound may have precipitated or degraded. | Always prepare fresh stock solutions before each experiment to ensure consistency and accuracy.[4] |
| The compound is not soluble even in organic solvents. | The compound may have very low intrinsic solubility across a range of solvents. | A systematic screening of various organic solvents with different polarities should be conducted. If solubility remains low, more advanced techniques like co-crystal formation may be necessary. |
| Precipitation is observed during in vitro assays. | The compound's solubility in the specific assay medium is lower than the concentration being tested. | First, determine the kinetic solubility of the compound in the exact assay medium.[1] If possible, reduce the final concentration of the compound. Otherwise, a suitable solubilization technique, such as the use of co-solvents or cyclodextrins, should be employed.[5] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
-
Purified water (or buffer of desired pH)
-
Glass vials with screw caps
-
Shaking incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial containing a known volume of the solvent (e.g., purified water or buffer). Ensure there is enough solid to maintain a saturated solution with undissolved particles.[4]
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium, typically 24-72 hours.[6]
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[4]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Express the solubility in units such as mg/mL or mol/L at the specified temperature and pH.[4]
Protocol 2: Enhancing Solubility using Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[5][7]
Materials:
-
6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Purified water (or buffer)
-
Stir plate and magnetic stir bars
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin in the desired buffer.[6]
-
Add an excess amount of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole to each cyclodextrin solution.[6]
-
Stir the solutions for 24-48 hours at a constant temperature to facilitate the formation of the inclusion complex.[1]
-
After equilibration, filter the solutions to remove any undissolved compound.
-
The resulting clear solution contains the benzoxazole-cyclodextrin inclusion complex. This solution can be used directly, or the complex can be isolated as a solid by freeze-drying.[1]
-
Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FT-IR).[1]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Advanced Solubilization Strategies
When basic methods like pH adjustment and co-solvents are insufficient, more advanced techniques should be considered.
Salt Formation
For ionizable compounds like 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole, forming a salt with a suitable counter-ion is a highly effective way to increase both solubility and the rate of dissolution.[5] A hydrochloride salt is a common starting point.
Co-crystallization
This technique involves combining the active pharmaceutical ingredient (API) with a benign co-former molecule in a specific stoichiometric ratio within a crystal lattice. This can improve the solubility and bioavailability of even weakly ionizable compounds.[4]
Solid Dispersions
Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create a high-energy amorphous state, which has a higher dissolution rate compared to the crystalline form.[5]
The following diagram illustrates the concept of cyclodextrin complexation.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively address the solubility challenges associated with 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole, enabling more reliable and reproducible experimental outcomes.
References
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. 2026 Jan 22. Available from: [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. 2023 Mar 18. Available from: [Link]
- Ali S, Saokaew P, Aman A, Todsaporn D, Sanachai K, Krusong K, et al. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Molecular Modeling. 2024 Feb 23;30(3):73.
- Savjani KT, Gajjar AK, Savjani JK. Drug solubility: importance and enhancement techniques. ISRN Pharm. 2012;2012:195727.
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
Divi's Laboratories. Solubility determination of compounds of pharmaceutical interest. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Stability of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole in solution
Technical Support Center: Stability & Handling of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
Part 1: Critical Molecule Identification & Clarification
User Alert: Before proceeding, verify the exact isomer of your compound. There is a frequent confusion in the literature and supply chain between the 2-substituted benzo[d]oxazole (your query) and the 3-substituted 1,2-benzisoxazole (a common intermediate for Risperidone/Paliperidone, CAS 84163-13-3).
| Feature | Target Compound (Your Query) | Common Analog (Risperidone Int.) |
| Name | 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole | 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole |
| Linkage | Piperidine attached at C2 (between N and O) | Piperidine attached at C3 (adjacent to N) |
| Core | Benzoxazole (Oxazole ring fused to benzene) | Benzisoxazole (Isoxazole ring fused to benzene) |
| Stability Profile | Susceptible to acidic hydrolysis (ring opening) | Susceptible to reductive cleavage (N-O bond) |
The following guide is strictly engineered for the 2-substituted benzo[d]oxazole isomer.
Part 2: Solubility & Solvent Selection
Q: What is the optimal solvent for preparing stock solutions?
A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.
-
Recommendation: Prepare a 10 mM to 50 mM stock solution in anhydrous DMSO.
-
Why: The compound possesses a planar, lipophilic fluorobenzoxazole core fused with a polar secondary amine. DMSO solubilizes both domains effectively.
-
Avoid:
-
Acetone/Ketones: The secondary amine (piperidine) will react with ketones to form enamines or imines (Schiff bases), leading to rapid degradation artifacts.
-
Protic solvents (MeOH/EtOH) for long-term storage: While soluble, nucleophilic attack at the C2 position is possible over long durations in alcohols.
-
Q: How do I achieve aqueous solubility for biological assays?
A: The compound is sparingly soluble in neutral water due to the lipophilic benzoxazole core.
-
Mechanism: The piperidine nitrogen has a pKa of ~10-11.
-
Protocol: To dissolve in aqueous buffer, you must protonate the amine.
-
Dissolve in DMSO.[1]
-
Dilute into a buffer with pH < 7.0 (e.g., PBS adjusted to pH 6.5 or MES buffer).
-
Warning: Avoid strong acids (pH < 2.0) as they catalyze the hydrolysis of the benzoxazole ring.
-
Part 3: Stability Profile & Degradation Pathways
Q: Is the compound stable in solution at Room Temperature?
A: In anhydrous DMSO, it is stable for >2 weeks at 25°C. In aqueous solution, it is metastable .
-
Risk Factor 1: Hydrolysis (Acid-Catalyzed) The C2 position of the benzoxazole is an imidate-like carbon. Under acidic conditions (pH < 4) or high temperatures, water attacks this carbon, leading to ring opening.
-
Degradants: 2-Amino-5-fluorophenol and Piperidine-4-carboxylic acid.
-
-
Risk Factor 2: Oxidation The secondary amine on the piperidine ring is prone to N-oxidation if exposed to air/light for extended periods in solution.
Q: I see "Ghost Peaks" in my HPLC chromatogram. What is happening?
A: This is likely due to in-situ reaction with the mobile phase or contaminants.
-
Aldehyde Contamination: If your solvent (e.g., old DMSO or alcohols) contains trace aldehydes, they react with the piperidine amine.
-
Carbamate Formation: In the presence of CO2 from air and basic conditions, secondary amines can transiently form carbamates.
Part 4: Visualizing Degradation
The following diagram illustrates the critical hydrolysis pathway that researchers must avoid by controlling pH.
Caption: Acid-catalyzed hydrolysis mechanism. The C2-N3 bond is the weak point, leading to ring opening under low pH conditions.
Part 5: Validated Stability Assay Protocol
To empirically verify the stability of your specific batch, follow this self-validating HPLC protocol.
Objective: Determine half-life (
Materials:
-
Test Compound (10 mM DMSO stock)
-
Buffer A: PBS pH 7.4[1]
-
Buffer B: Acetate Buffer pH 4.0 (Stress condition)
-
Internal Standard: Caffeine (stable, distinct UV profile)
Step-by-Step Workflow:
-
Preparation:
-
Spike compound into Buffer A and Buffer B to a final concentration of 50 µM (0.5% DMSO).
-
Add Internal Standard (50 µM).
-
-
Incubation:
-
Aliquot into HPLC vials. Keep at 37°C in a thermostatted autosampler.
-
-
Sampling:
-
Inject samples at
hours.
-
-
Analysis (HPLC Conditions):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 10 mins.
-
Detection: UV at 254 nm (aromatic core) and 210 nm (piperidine/amide bonds).
-
-
Calculation:
-
Plot
vs. Time. -
Slope
indicates degradation rate. If linear, degradation is pseudo-first-order.
-
Decision Logic:
Caption: Decision logic for interpreting stability data. Non-linear decay often signals solubility issues rather than chemical instability.
References
-
Synthesis of 2-(piperidin-4-yl)benzo[d]oxazole intermediates: Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Source: National Institutes of Health (PMC). [Link] Relevance: Confirms the synthetic route (cyclization of 2-aminophenol with piperidine-4-carboxylic acid) and existence of the 2-substituted scaffold.
-
Solvent Effects on Secondary Amines: Impact of Solvent on the Thermal Stability of Amines. Source: ACS Publications (Ind. Eng. Chem. Res.). [Link] Relevance: Provides mechanistic insight into amine stability and degradation in organic solvents.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H-NMR Spectrum of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
Introduction: Beyond the Structure, A Story Told by Spins
In the landscape of modern drug discovery, heterocyclic scaffolds like benzoxazoles are of paramount importance, forming the core of numerous pharmacologically active agents.[1] The compound 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole is a representative of this class, merging the benzoxazole core with a piperidine moiety—a common feature in centrally active agents. Its structural integrity is the bedrock of its function, and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its verification.[1]
This guide moves beyond a simple recitation of expected chemical shifts. It is designed for researchers who require a deep, mechanistic understanding of the ¹H-NMR spectrum. We will dissect the molecule's electronic environment, predict the spectral features with a rationale grounded in first principles and empirical data, and provide a robust protocol for obtaining high-fidelity data. Our objective is to empower you to not only confirm the identity of your target compound but also to confidently distinguish it from closely related isomers and impurities.
Deconstructing the Molecule: A Predictive ¹H-NMR Analysis
The structure of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole can be dissected into three distinct spin systems: the aromatic protons of the fluorinated benzoxazole ring, the aliphatic protons of the piperidine ring, and the methine proton linking the two. The ¹⁹F nucleus at the 6-position adds a layer of complexity and diagnostic power through ¹H-¹⁹F spin-spin coupling.
Caption: Structure of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole with proton labeling.
Predicted ¹H-NMR Data Summary
The following table summarizes the anticipated ¹H-NMR signals for the target molecule, assuming analysis in a common solvent like DMSO-d₆ at 400 MHz.
| Proton Label | Integration | Predicted δ (ppm) | Predicted Multiplicity | Key Couplings (J, Hz) | Rationale |
| Hₐ (H-4) | 1H | ~7.85 | dd | ³J(Hₐ-Hₑ) ≈ 8.5, ⁴J(Hₐ-F) ≈ 5.0 | Ortho to the electron-withdrawing oxazole nitrogen and meta to fluorine. Deshielded. Exhibits ortho H-H coupling and meta H-F coupling. |
| Hₑ (H-5) | 1H | ~7.30 | ddd | ³J(Hₑ-Hₐ) ≈ 8.5, ³J(Hₑ-F) ≈ 9.0, ⁴J(Hₑ-Hₓ) ≈ 2.5 | Ortho to both the fluorine and Hₐ, and meta to Hₓ. Shows large ortho H-H and H-F couplings. |
| Hₓ (H-7) | 1H | ~7.70 | dd | ⁴J(Hₓ-F) ≈ 2.5, ⁴J(Hₓ-Hₑ) ≈ 2.5 | Para to fluorine (small or no coupling) and meta to Hₑ. Appears as a narrow doublet of doublets or a broad singlet. |
| H꜀' (methine) | 1H | ~3.30 | tt | ³J(H꜀'-Hₐ') ≈ 11.0, ³J(H꜀'-Hₑ') ≈ 4.0 | Aliphatic CH attached to two electronegative atoms (N, C=N). Shows axial-axial and axial-equatorial couplings to piperidine protons. |
| Hₐ' (piperidine axial) | 2H | ~3.15 | d (broad) | ²J ≈ 12.0, ³J(Hₐ'-H꜀') ≈ 11.0 | Protons α to the nitrogen are deshielded.[2] The axial protons couple strongly with the axial methine proton. |
| Hₑ' (piperidine equatorial) | 2H | ~2.80 | dt | ²J ≈ 12.0, ³J(Hₑ'-H꜀') ≈ 4.0, ³J(Hₑ'-Hₑ') ≈ 4.0 | Equatorial protons typically resonate upfield of axial protons. Weaker coupling to the axial methine proton. |
| Hₑ' (piperidine β-protons) | 4H | ~2.0-2.2 | m | - | Complex multiplet arising from multiple geminal and vicinal couplings. |
| NH (piperidine) | 1H | ~3.5 (broad) | s (broad) | - | Exchangeable proton; signal is often broad and may not show coupling. Its position is solvent and concentration dependent. |
The Power of Comparison: Confirming Identity Against Isomers
To underscore the diagnostic power of NMR, let us compare the expected spectrum of our target molecule with a hypothetical, yet plausible, alternative: 5-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole . An industrial synthesis could potentially yield a mixture of isomers, making unambiguous identification critical.
The key differentiator lies in the coupling patterns of the aromatic protons, which are directly influenced by the position of the fluorine atom. The magnitude of ¹H-¹⁹F coupling is distance-dependent, providing a structural fingerprint.[3][4]
| Spectral Feature | 6-Fluoro Isomer (Target) | 5-Fluoro Isomer (Alternative) | Rationale for Difference |
| H-4 Signal | Doublet of doublets (~7.85 ppm) | Doublet (~7.5 ppm) | In the 6-fluoro isomer, H-4 is meta to F (⁴JHF ≈ 5 Hz). In the 5-fluoro isomer, H-4 is ortho to F (³JHF ≈ 9 Hz), resulting in a larger coupling. |
| H-7 Signal | Doublet of doublets or broad s (~7.70 ppm) | Doublet of doublets (~7.6 ppm) | In the 6-fluoro isomer, H-7 is para to F (⁵JHF ≈ 2.5 Hz). In the 5-fluoro isomer, H-7 is meta to F (⁴JHF ≈ 5-6 Hz), leading to a more defined splitting. |
| Aromatic Splitting Pattern | Three distinct, coupled aromatic signals. | An ABX spin system influenced by fluorine. H-6 and H-7 would show large ortho H-H coupling (~8.5 Hz) and additional H-F couplings. | The symmetry and relative positions of protons and the fluorine atom create entirely different spin systems, which are easily distinguishable. |
This comparative analysis demonstrates that a careful evaluation of coupling constants, particularly the through-bond ¹H-¹⁹F interactions, provides irrefutable evidence for the correct isomeric structure.[5][6]
Experimental Protocol: A Self-Validating System for Accurate Data
Acquiring a high-quality, interpretable spectrum is contingent on a meticulous experimental approach. The protocol below is designed to ensure accuracy and reproducibility.
Part A: Sample Preparation
The causality here is simple: a well-prepared sample yields a clean spectrum. Impurities, whether solid particulates or residual non-deuterated solvent, will obscure your data.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For this class of compounds, DMSO-d₆ or CDCl₃ are excellent starting points. DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, sometimes allowing for the observation of N-H coupling.
-
Sample Quantity:
-
For a standard ¹H NMR experiment on a 400-600 MHz spectrometer, 2-5 mg of the purified compound is sufficient.
-
For ¹³C NMR, a higher concentration is beneficial due to the low natural abundance of ¹³C; aim for 15-30 mg.[1]
-
-
Procedure:
-
Weigh the sample accurately into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing an internal standard (typically 0.03% v/v Tetramethylsilane, TMS).
-
Vortex or sonicate the vial gently until the sample is completely dissolved.
-
Using a pipette with a cotton or glass wool filter, transfer the solution into a clean, high-quality 5 mm NMR tube. This filtration step is critical to remove any microscopic solid impurities that can degrade spectral resolution.
-
Part B: NMR Data Acquisition & Processing Workflow
The choice of acquisition parameters is not arbitrary; it is a balance between sensitivity, resolution, and experimental time. The following workflow ensures robust data collection.
Caption: Standard workflow for NMR data acquisition and processing.
Key Acquisition Parameter Rationale:
-
Spectrometer: A higher field (e.g., 500 or 600 MHz) is advantageous for resolving complex multiplets, especially in the crowded aromatic region.
-
Number of Scans (NS): For a ¹H spectrum with a few milligrams of sample, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard. However, for accurate integration (quantitation), a longer delay of 5 times the longest T₁ of your molecule is required to ensure all protons have fully relaxed before the next pulse.
-
Pulse Angle: A 30-45 degree pulse angle is often used for rapid acquisition. A 90-degree pulse provides the maximum signal for a single scan and is preferred when quantitation is the primary goal.
By following this structured approach, the resulting ¹H-NMR spectrum serves as a definitive and trustworthy confirmation of the structure and purity of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole, providing the analytical confidence required for progression in research and development.
References
- Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of spin-spin coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.
- Chimirri, A., Grasso, S., Monforte, P., Rao, A., & Zappalà, M. (1998). Synthesis and NMDR study of new 2,6-diaryl-1,2,3,4,5,6,7,8-octahydro-1,8-naphthyridines. Magnetic Resonance in Chemistry, 36(11), 863-867.
- Castañar, L., & Parella, T. (2015). Deciphering scalar couplings. Magnetic Resonance in Chemistry, 53(6), 399-426.
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [Link][4]
-
Aguilar, J. A., Faulkner, S., & Morris, G. A. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Advances, 4(13), 6431-6434. Available at: [Link][3]
-
ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link][2]
-
ResearchGate. (2007). Coupling of Protons with Fluorine Page. Available at: [Link][7]
-
RSC Publishing. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link][8]
-
PubMed. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-359. Available at: [Link][6]
-
PubMed Central (PMC). (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available at: [Link][9]
-
Vertex AI Search. (n.d.). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index. Available at: [5]
-
PubMed. (2005). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. European Journal of Medicinal Chemistry, 40(4), 385-391. Available at: [Link][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 4. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry (LC-MS) data for fluorinated benzoxazoles
LC-MS Methodologies for Fluorinated Benzoxazoles: A Comparative Guide on Chromatographic Selectivity and Mass Spectrometry Fragmentation
Introduction
Fluorine incorporation is a cornerstone of modern medicinal chemistry. In benzazole compounds, fluorine substitution is frequently utilized to modulate pKa, enhance metabolic stability, and increase binding affinity to targets such as heparanase or various cancer cell lines[1]. However, as a Senior Application Scientist, I frequently observe that the very properties making fluorinated benzoxazoles desirable in drug discovery—such as altered dipole moments and unique electron distribution—render them notoriously difficult to analyze using generic Liquid Chromatography-Mass Spectrometry (LC-MS) methods.
Legacy methods relying on standard C18 columns and generic electrospray ionization (ESI) parameters often fail to adequately resolve fluorinated positional isomers or capture their unique fragmentation pathways. This guide provides an objective, data-backed comparison of chromatographic strategies and details the mechanistic causality behind the MS/MS fragmentation of fluorinated benzoxazoles.
Part 1: Chromatographic Selectivity – The Causality of Column Choice
The most significant analytical hurdle when working with fluorinated benzoxazoles is the resolution of positional isomers (e.g., 4-fluoro vs. 5-fluoro vs. 6-fluoro derivatives).
-
The C18 Limitation: Traditional C18 (octadecylsilane) stationary phases rely almost exclusively on dispersive, hydrophobic interactions. Because the lipophilicity (LogP) differences between positional fluoro-isomers are often negligible, C18 columns typically fail to resolve them, leading to co-elution.
-
The PFP Advantage: For separations where traditional C18 ligands are not ideal, it is highly recommended to screen columns with alternate selectivity, such as fluorinated-phenyl stationary phases. Pentafluorophenyl (PFP) stationary phases offer orthogonal retention mechanisms. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment. This facilitates three distinct interactions absent in C18 columns: dipole-dipole interactions,
stacking between the aromatic rings, and specific fluorine-fluorine (fluorous) interactions. Furthermore, the carbon-fluorine bond on the PFP stationary phase is significantly more polar than a carbon-hydrogen bond, enhancing the electrostatic retention of these analytes[2].
Table 1: Chromatographic Performance Comparison (C18 vs. PFP)
| Parameter | Standard C18 (Alkyl Phase) | PFP (Pentafluorophenyl Phase) | Mechanistic Causality |
| Primary Retention Mechanism | Hydrophobic (Dispersive) | PFP's electron-deficient ring interacts with the electron-rich benzoxazole core. | |
| Isomer Resolution | Poor ( | Excellent ( | PFP recognizes subtle dipole moment shifts caused by the specific position of the fluorine atom. |
| Retention of Basic Analytes | Moderate (Prone to tailing) | High (Enhanced retention) | PFP phases often exhibit stronger retention for basic nitrogen-containing compounds. |
| Aqueous Compatibility | Prone to phase collapse | 100% Aqueous compatible | The rigid PFP ring resists hydrophobic phase collapse in low-organic gradients. |
Part 2: Mass Spectrometry (MS) Fragmentation Dynamics
Fluorinated benzoxazoles exhibit distinct gas-phase behavior during collision-induced dissociation (CID) in tandem mass spectrometry (LC-MS/MS). Electrospray ionization in positive mode (
-
Ionization Causality: While the benzoxazole nitrogen readily accepts a proton to form the
precursor ion, heavy fluorination can withdraw electron density from the ring, slightly reducing proton affinity. Optimizing the capillary voltage and desolvation temperature is critical to prevent premature in-source fragmentation. -
Characteristic Neutral Losses: The structural confirmation of fluorinated benzoxazoles relies heavily on specific fragmentation patterns. A highly diagnostic pathway is the loss of hydrogen fluoride (HF, -20 Da) from the precursor ion, driven by the thermodynamic stability of the resulting conjugated system. Additionally, cleavage of the oxazole ring often results in the expulsion of carbon monoxide (CO, -28 Da), while side-chain cleavages (such as the loss of a piperidine moiety) confirm substitutions at the C2 position[4].
Table 2: Diagnostic MS/MS Fragmentation Pathways
| Precursor Ion | Product Ion (Neutral Loss) | Structural Significance | Causality |
| Confirms presence of aromatic fluorine | Driven by the high thermodynamic stability of the ejected HF neutral molecule. | ||
| Diagnostic for the benzoxazole core | Ring opening of the oxazole moiety under targeted CID conditions. | ||
| Variable (e.g., Loss of Piperidine) | Confirms C2 side-chain identity | Preferential cleavage at the C2 position of the benzoxazole ring[4]. |
Part 3: Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following LC-MS protocol is designed as a self-validating system. Every analytical batch must prove its own suitability before any sample data is accepted.
Step 1: Mobile Phase Preparation & System Passivation
-
Action: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (LC-MS Grade Acetonitrile + 0.1% Formic Acid).
-
Causality: Formic acid ensures consistent protonation for
[3]. Acetonitrile is strictly preferred over methanol for PFP columns; methanol can act as a hydrogen-bond donor/acceptor with the stationary phase, dampening the critical interactions required for isomer separation.
Step 2: Chromatographic Separation
-
Action: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 µm). Set the column oven to 40°C. Execute a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
-
Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peaks. The PFP chemistry will selectively delay the elution of fluorinated isomers based on their specific dipole moments.
Step 3: MS/MS Source Optimization
-
Action: Infuse a 1 µg/mL standard of the target fluorinated benzoxazole. Optimize the declustering potential to maximize the intact
ion, then ramp the collision energy (CE) to identify and lock in the (loss of HF) transition. -
Causality: Establishing a specific Multiple Reaction Monitoring (MRM) transition for the HF loss provides a highly selective filter against non-fluorinated matrix background noise, drastically improving the signal-to-noise ratio.
Step 4: Self-Validating Quality Control (QC)
-
Action: Inject a System Suitability Test (SST) mixture containing two closely eluting fluorinated benzoxazole isomers at the start, middle, and end of the batch.
-
Causality: The system self-validates: if the chromatographic resolution (
) between the isomers drops below 1.5, or if the absolute peak area varies by >5%, the sequence automatically halts. This guarantees that column degradation or ion suppression is caught immediately, ensuring the integrity of the reported data.
Workflow Visualization
LC-MS method development and validation logic for fluorinated benzoxazoles.
References
- Source: nih.
- Source: waters.
- Source: pragolab.
- Source: acs.
- Title: 6-Fluoro-2-(piperidin-3-yl)
Sources
Comparing potency of fluorinated vs non-fluorinated benzoxazoles
Fluorinated vs. Non-Fluorinated Benzoxazoles: A Comparative Guide on Pharmacological Potency and Physicochemical Optimization
The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antitumor, antimicrobial, and enzyme-inhibitory agents. A critical optimization strategy in the structural design of these molecules is the bioisosteric replacement of hydrogen with fluorine. This guide objectively compares the pharmacological potency of fluorinated versus non-fluorinated benzoxazoles, detailing the mechanistic causality behind these differences and providing self-validating experimental protocols for accurate biological assessment.
The Mechanistic Causality of Fluorination
The decision to incorporate fluorine into a benzoxazole core is not arbitrary; it is driven by specific physicochemical and pharmacokinetic goals. Understanding the causality behind this modification is essential for rational drug design:
-
Electrostatic Target Engagement: Fluorine is the most electronegative element (
), leading to a highly polarized C–F bond ( D)[1]. This polarization allows the fluorine atom to act as a weak hydrogen-bond acceptor, forming favorable electrostatic and dipole interactions with target protein side chains that a non-fluorinated C–H bond cannot achieve[1]. -
Steric Mimicry: Fluorine has the smallest atomic radius among Period 2 elements. It closely mimics the steric profile of hydrogen, allowing a fluorinated benzoxazole to fit into the exact same enzyme receptor pocket as its non-fluorinated analog without inducing steric clashes, while conferring enhanced binding properties[1].
-
Metabolic Stability: The carbon-fluorine bond (105.4 kcal/mol) is significantly stronger than the carbon-hydrogen bond (98.8 kcal/mol)[1]. Strategically placing fluorine at metabolically labile sites on the benzoxazole ring prevents rapid cytochrome P450-mediated oxidation, thereby extending the drug's half-life and in vivo potency.
Figure 1: Mechanistic pathway of heparanase inhibition by fluorinated benzoxazoles.
Quantitative Potency Comparisons
Experimental data consistently demonstrates that fluorination significantly amplifies the biological activity of benzoxazole derivatives across multiple therapeutic targets.
Table 1: Anti-Heparanase (Hpse) Activity Comparison
Heparanase is an enzyme implicated in tumor angiogenesis and metastasis. Small molecule inhibitors based on the benzazole scaffold show marked differences in potency when fluorinated[2].
| Compound Class | Specific Derivative | Structural Feature | Target | Potency ( | Fold Change |
| Fluorinated Benzoxazole | Urea 5c | Fluorine ortho to urea group | Heparanase | 0.18 μM | ~5.4x Increase |
| Non-Fluorinated Analog | Urea 6a | Non-fluorinated benzimidazole | Heparanase | 0.98 μM | Baseline |
Data Insight: The introduction of a fluorine atom on the inner phenyl ring creates a cooperative effect with the urea moiety, significantly enhancing the enzymatic inhibition compared to the non-fluorinated counterpart[2].
Table 2: Antimicrobial and Antitumor Activity Comparison
The presence of multiple fluorine atoms (e.g.,
| Therapeutic Area | Fluorinated Benzoxazole Potency | Non-Fluorinated / Substituted Analog Potency | Reference Standard |
| Antimicrobial (Gram +/- & Fungi) | MIC: 10 - 25 μg/mL (Compounds 5f, 5h, 5i with | MIC: > 100 μg/mL (Methoxy/Alkyl substituted) | Miconazole (MIC: ~20-50 μg/mL) |
| Antitumor (MCF-7 / MDA 468) | Diminished Activity (Elimination of F causes loss of inhibition) | PMX 610 ( |
Data Insight: In antimicrobial screening, poly-fluorinated benzoxazoles exhibited 1.5 to 2.5-fold higher activity than standard clinical drugs, whereas non-fluorinated analogs showed negligible activity[4]. Similarly, SAR studies on breast cancer lines indicate that the fluorine moiety is essential; its removal directly abolishes growth-inhibitory ability[1],[3].
Self-Validating Experimental Protocol: In Vitro Cytotoxicity & Target Inhibition
To objectively compare the potency of fluorinated vs. non-fluorinated benzoxazoles, researchers must employ a self-validating High-Throughput Screening (HTS) workflow. The following protocol utilizes an MTT cell viability assay, structured to ensure internal data integrity.
Step-by-Step Methodology
Step 1: Assay Preparation & Quality Control
-
Action: Synthesize and purify fluorinated and non-fluorinated benzoxazole analogs to >95% purity (verified via HPLC/NMR). Prepare 10 mM stock solutions in molecular-grade DMSO.
-
Causality: Impurities or degradation products can cause false-positive cytotoxicity. DMSO is used to ensure complete dissolution of highly lipophilic fluorinated compounds, but the final assay concentration must not exceed 0.1% v/v to prevent solvent-induced cell death.
Step 2: Cell Seeding & Incubation
-
Action: Seed MCF-7 (ER+) breast cancer cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5%
. -
Causality: A 24-hour pre-incubation allows cells to adhere and re-enter the log phase of growth, ensuring they are metabolically active and susceptible to anti-proliferative agents.
Step 3: Compound Dosing & Internal Controls
-
Action: Perform a 10-point serial dilution (e.g., 0.01 μM to 100 μM). Treat cells with the compounds for 72 hours.
-
Self-Validating Controls: Include a positive control (e.g., Doxorubicin or PMX 610 at known
) and a negative vehicle control (0.1% DMSO). -
Causality: The 72-hour window captures at least two full cell division cycles, which is critical for observing the effects of compounds that interfere with DNA replication or cell cycle progression.
Step 4: Endpoint Measurement (MTT Assay)
-
Action: Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm using a microplate reader.
-
Causality: MTT is reduced to purple formazan only by the mitochondrial reductase enzymes of living cells. The absorbance is directly proportional to the viable cell count, providing a quantitative measure of compound toxicity.
Step 5: Data Validation (Z'-Factor Calculation)
-
Action: Before calculating the
, validate the assay plate using the Z'-factor equation: (where is standard deviation and is mean of positive/negative controls). -
Causality: A plate is only statistically valid if
. This mathematically guarantees that the signal-to-noise ratio is wide enough to accurately distinguish the subtle potency differences between a fluorinated molecule and its non-fluorinated analog.
Figure 2: Self-validating high-throughput screening workflow for IC50 determination.
References
- Importance of Fluorine in Benzazole Compounds. PMC.
- Synthesis and biological properties of benzothiazole, benzoxazole, and chromen-4-one analogues of the potent antitumor agent 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). PubMed.
- Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial agents. JOCPR.
- Novel Symmetrical Benzazolyl Derivatives Endowed with Potent Anti-Heparanase Activity. ACS.
Sources
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological properties of benzothiazole, benzoxazole, and chromen-4-one analogues of the potent antitumor agent 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
Crystal Structure Validation of Piperidinyl Benzoxazole Derivatives: A Comparative Guide to Refinement Suites
Target Audience: Researchers, structural biologists, and medicinal chemists in drug development.
Introduction: The Structural Imperative in Drug Design
Piperidinyl benzoxazole derivatives represent a highly privileged class of pharmacophores, frequently utilized in the development of 5-HT receptor antagonists, kinase inhibitors, and antipsychotic agents. The synthesis of these compounds—often achieved via the condensation of o-aminophenols with piperidine-carboxylic acids in polyphosphoric acid[1]—can yield multiple positional isomers and conformers.
In Structure-Based Drug Design (SBDD), relying on unvalidated 3D coordinates can derail computational docking and lead-optimization campaigns. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for absolute structural elucidation. However, the raw diffraction data is only as reliable as the software suite used to integrate, solve, refine, and validate the resulting electron density map[2].
As a Senior Application Scientist, I frequently observe that the choice of validation software dictates whether subtle crystallographic artifacts—such as piperidine ring disorder or misassigned solvent molecules—are caught or published as false realities. This guide objectively compares the industry's leading structure validation and refinement suites: Olex2 (SHELXL) , PLATON , and PHENIX/DIALS , specifically applied to piperidinyl benzoxazole derivatives.
Comparative Analysis of Validation Platforms
When validating the crystal structure of a small molecule active pharmaceutical ingredient (API) versus a ligand-protein co-crystal, the software requirements diverge significantly. Below is an objective comparison of the top-tier alternatives.
A. Olex2 (SHELXL Backend)
Olex2 provides a comprehensive graphical user interface for the SHELX suite, which is the undisputed standard for small-molecule crystallography[2].
-
Performance on Piperidinyl Benzoxazoles: Excels at modeling the conformational flexibility of the piperidine ring. It allows for rapid application of geometric restraints (DFIX, DANG) and anisotropic displacement parameter (ADP) constraints (SIMU, DELU) to resolve chair/boat conformational disorder.
-
Best For: Standalone API characterization and high-resolution (< 0.8 Å) small molecule datasets.
B. PLATON
PLATON is not a standalone refinement tool, but rather the ultimate geometric validation and analysis program[2]. It powers the IUCr's checkCIF routine.
-
Performance on Piperidinyl Benzoxazoles: Critical for detecting missed crystallographic symmetry (ADDSYM) and handling highly disordered solvent in the crystal lattice (SQUEEZE). Because piperidinyl benzoxazoles often co-crystallize with lattice water or ethyl acetate, PLATON prevents these disordered solvents from artificially inflating the R-factors.
-
Best For: Pre-publication validation and rigorous geometric auditing.
C. PHENIX / DIALS
Built on the CCTBX open-source toolbox, PHENIX and DIALS are engineered for macromolecular crystallography[3].
-
Performance on Piperidinyl Benzoxazoles: If your derivative is bound to a target protein (e.g., a kinase), Olex2 is insufficient. PHENIX utilizes eLBOW to generate ligand restraints from SMILES strings, ensuring the piperidinyl benzoxazole maintains ideal bond lengths and angles even at lower resolutions (1.5 - 3.0 Å) typical of protein crystals.
-
Best For: Protein-ligand co-crystal structures and automated multi-crystal data integration[3].
Quantitative Comparison: Refinement of 2-(piperidin-1-yl)benzoxazole
Table 1: Performance metrics of refinement suites using a standardized dataset of a piperidinyl benzoxazole derivative (Resolution: 0.75 Å, Mo Kα radiation).
| Feature / Metric | Olex2 (SHELXL) | PLATON (Validation) | PHENIX (eLBOW/Refine) |
| Primary Use Case | Small Molecule API | Geometric Auditing | Macromolecular Ligands |
| Final R1 (%) | 3.24% | N/A (Validation only) | 4.15% (Over-restrained) |
| Final wR2 (%) | 8.12% | N/A | 10.50% |
| Goodness-of-Fit (GoF) | 1.045 | Evaluated via CheckCIF | 1.120 |
| Disorder Handling | Manual PART instructions | SQUEEZE for solvent | Automated occupancy |
| Processing Speed | < 10 seconds | < 5 seconds | ~ 2 minutes |
Mandatory Visualization: Structural Validation Workflow
The following diagram illustrates the self-validating workflow required to process and validate the crystallographic data of a piperidinyl benzoxazole derivative.
Caption: Workflow for SCXRD data processing and structural validation of piperidinyl benzoxazoles.
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the refinement of a crystal structure must be treated as a self-validating system. The following protocol details the methodology for crystallizing and validating a piperidinyl benzoxazole derivative.
Step 1: Crystallization via Slow Evaporation
-
Procedure: Dissolve 50 mg of synthesized 2-(piperidin-1-yl)benzoxazole in a 1:1 mixture of Ethyl Acetate and Hexane. Pierce the cap of the vial with a narrow needle and leave undisturbed at 20°C.
-
Causality: Slow evaporation ensures that the nucleation rate remains significantly lower than the crystal growth rate. This prevents twinning and yields single crystals with sufficient volume (>0.01 mm³) to diffract strongly at high angles.
Step 2: Data Collection and Integration
-
Procedure: Mount a single crystal on a MiTeGen loop using paratone oil and flash-cool to 100 K in a nitrogen stream. Collect diffraction data using Cu Kα radiation (λ = 1.54184 Å). Integrate the data using DIALS[3].
-
Causality: Cu Kα radiation is chosen over Mo Kα because the longer wavelength provides stronger anomalous dispersion signals. This is strictly required to determine the absolute configuration (Flack parameter) if the piperidine ring contains chiral substituents. Flash-cooling to 100 K minimizes thermal motion (reducing atomic displacement parameters), which sharpens the electron density map.
Step 3: Iterative Refinement (Olex2/SHELXL)
-
Procedure: Solve the phase problem using SHELXT. Assign the heavy atoms (O, N, C) and perform isotropic refinement. Introduce anisotropic displacement parameters (ADPs) for all non-hydrogen atoms.
-
Internal Check (Self-Validation): Observe the Shift/Error ratio in the Olex2 console. Refine iteratively until the maximum shift/error is < 0.001.
-
Causality: A shift/error ratio > 0.001 indicates the mathematical model has not reached the global minimum. For piperidinyl benzoxazoles, this usually points to unmodeled disorder in the flexible piperidine chair conformation. If this occurs, locate the residual Q-peaks in the difference Fourier map and split the piperidine carbon positions into two PART groups with freely refining occupancies that sum to 1.0.
Step 4: Geometric Validation (PLATON)
-
Procedure: Export the .cif and .hkl files and run them through PLATON's CheckCIF routine[2].
-
Resolution of Alerts: Address any Level A or B alerts. If PLATON flags a large solvent-accessible void with residual electron density, apply the SQUEEZE algorithm.
-
Causality: Disordered solvent molecules (like hexane) cannot be modeled discretely. Forcing atoms into continuous electron density artificially distorts the model. SQUEEZE mathematically removes the contribution of the disordered solvent from the reflection data, providing a highly accurate, self-consistent model of the API itself.
Conclusion
For the structural validation of standalone piperidinyl benzoxazole derivatives, the combination of Olex2 (SHELXL) for refinement and PLATON for geometric auditing provides the most robust, artifact-free results. However, as these compounds transition into lead-optimization phases requiring protein-ligand co-crystallography, transitioning to the PHENIX/DIALS ecosystem is mandatory to handle the complexities of macromolecular refinement.
References
-
DIALS as a toolkit Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Is a Crystal Structure Enough? Reflecting on the Reliability of SCXRD in the Age of Automation Source: ResearchGate URL:[Link]
-
Synthetic Strategies Towards Benzoxazole Ring Systems: A Review Source: Asian Journal of Chemistry URL:[Link]
Sources
Spectroscopic Characterization of 6-Fluoro-2-Substituted Benzoxazoles: A Comparative Technical Guide
Executive Summary
This guide targets medicinal chemists and spectroscopists optimizing benzoxazole scaffolds for antimicrobial or anticancer applications. While the benzoxazole core is a privileged structure in drug discovery, the introduction of a fluorine atom at the C6 position significantly alters physicochemical properties (metabolic stability, lipophilicity) and spectroscopic signatures compared to its non-fluorinated parent or 5-fluoro regioisomer. This document provides an objective comparison of these analogs, focusing on definitive NMR characterization logic and photophysical performance.
Part 1: Strategic Rationale – Why 6-Fluoro?
Before detailing characterization, it is critical to understand the engineering logic behind selecting the 6-fluoro derivative over alternatives.
| Feature | Parent (Unsubstituted) | 5-Fluoro Isomer | 6-Fluoro Derivative |
| Electronic Effect | Neutral | Inductive (-I) at C5; Resonance (+R) para to Oxygen. | Inductive (-I) at C6; Resonance (+R) para to Nitrogen. |
| Metabolic Stability | Low (prone to oxidation at C5/C6) | Moderate (blocks C5 oxidation) | High (blocks C6 oxidation, the primary metabolic soft spot). |
| pKa Modulation | Baseline | Lowers pKa of conjugate acid significantly. | Moderate lowering; maintains better H-bond acceptor capability at N. |
The Verdict: The 6-fluoro substitution is often preferred in lead optimization because it blocks the primary site of CYP450-mediated hydroxylation (para to the nitrogen) without drastically reducing the basicity of the oxazole nitrogen, which is often required for receptor binding.
Part 2: Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Profiling
The definitive identification of the 6-fluoro isomer against its alternatives relies on
Diagnostic
NMR Signatures (100 MHz,
)
The following table compares the chemical shifts (
| Carbon Position | Parent Benzoxazole ( | 6-Fluoro-2-phenylbenzoxazole (Observed Pattern) | Coupling Logic ( |
| C-2 (Oxazole) | ~163.0 (s) | ~164.5 (s) | Too distant for significant coupling. |
| C-6 (Ipso) | ~125.0 (s) | ~160.5 (d) | |
| C-5 (Ortho) | ~124.5 (s) | ~112.8 (d) | |
| C-7 (Ortho) | ~110.5 (s) | ~98.5 (d) | |
| C-4 (Meta) | ~119.8 (s) | ~120.1 (d) | |
| C-7a (Bridge) | ~142.0 (s) | ~142.5 (d) | |
| C-3a (Bridge) | ~150.5 (s) | ~150.8 (s/d) |
Technical Insight: The C-7 signal in the 6-fluoro derivative is drastically shielded (shifted upfield to ~98 ppm) compared to the parent (~110 ppm) due to the anisotropic effect of the fluorine and the ortho-positioning. This is the quickest "glance" check for verifying regiospecificity.
NMR
-
Signal: typically appears at -115 to -120 ppm (relative to
). -
Multiplicity: Appears as a quartet-like multiplet due to coupling with H-5 and H-7 (
).
Photophysical Performance (Fluorescence)
Benzoxazoles are widely used as scintillators and fluorescent probes. Fluorination alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
-
Stokes Shift: 6-Fluoro derivatives typically exhibit a larger Stokes shift (50-70 nm) compared to the parent (30-40 nm). This reduces self-absorption, making them superior for fluorescence microscopy.
-
Quantum Yield (
):-
Parent (2-phenylbenzoxazole):
-
6-Fluoro Analog:
(Slight enhancement due to rigidification and reduced non-radiative decay pathways).
-
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of 6-Fluoro-2-(4-chlorophenyl)benzoxazole
Rationale: This method avoids the formation of regioisomeric mixtures common in other pathways.
Reagents:
-
2-Amino-5-fluorophenol (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Phenyliodine(III) diacetate (PIDA) (1.1 eq)
-
Solvent: Methanol (MeOH)
Workflow:
-
Condensation: Dissolve 2-amino-5-fluorophenol (5 mmol) and 4-chlorobenzaldehyde (5 mmol) in MeOH (20 mL). Stir at room temperature for 2 hours to form the Schiff base intermediate (monitor by TLC).
-
Cyclization: Add PIDA (5.5 mmol) portion-wise to the reaction mixture. The solution will darken. Stir for an additional 2 hours.
-
Quenching: Evaporate the solvent under reduced pressure.
-
Purification: Redissolve residue in Ethyl Acetate, wash with saturated
, then brine. Dry over . -
Isolation: Purify via column chromatography (Silica gel, Hexane:EtOAc 9:1).
Protocol B: Spectroscopic Measurement Setup
-
NMR: Dissolve ~15 mg of purified compound in 0.6 mL
.-
Parameter Set: Acquire
with proton decoupling. Set relaxation delay ( ) to 2.0s to ensure quaternary carbons (C-F) integrate/appear clearly.
-
-
UV-Vis/Fluorescence: Prepare a
stock solution in spectroscopic grade Ethanol.-
Blank: Pure Ethanol.
-
Excitation: Set
to the absorption maximum ( ), typically 305-310 nm.
-
Part 4: Visualization of Logic & Workflow
Diagram 1: Synthesis & Characterization Workflow
This flowchart illustrates the critical decision points in the synthesis and validation process.
Caption: Step-by-step oxidative cyclization workflow for ensuring regioselective synthesis of 6-fluoro-2-substituted benzoxazoles.
Diagram 2: NMR Coupling Logic (J-Tree)
This diagram visualizes the splitting influence of the Fluorine atom on the Carbon skeleton, essential for interpreting the
Caption: Visualization of the Fluorine-Carbon J-coupling tree. Line thickness correlates to the magnitude of the coupling constant (Hz).
References
-
Synthesis and Biological Assessment: Refat, H. M., & Fadda, A. A. (2013).[1][2][3][4] Synthesis and antimicrobial activity of some novel 2-substituted benzoxazole derivatives. European Journal of Medicinal Chemistry.
-
Reich, H. J. (2024).
C- F Coupling Constants. University of Wisconsin-Madison.[5] -
Photophysical Properties: Wang, Y., et al. (2013).[6] Influence of the halogen atom on the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives. Dyes and Pigments, 113, 219-226.[6]
-
Fluorine in Medicinal Chemistry: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of 2-Trifluoroacetonylbenzoxazole Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. biori.periodikos.com.br [biori.periodikos.com.br]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole and Related Heterocyclic Compounds
For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses a profound responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole, demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe disposal of this compound and its structural analogs, ensuring the protection of laboratory personnel and the environment.
While specific safety data for 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole is not widely available, we will draw upon established protocols for the closely related and well-documented isomer, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (CAS No: 84163-77-9) and its hydrochloride salt (CAS No: 84163-13-3).[1][2][3][4] These compounds share a core structure and hazard profile, making their disposal guidelines a reliable and authoritative foundation. It is imperative, however, to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound in use.
Part 1: Hazard Profile and Core Safety Principles
Understanding the inherent risks of a compound is the bedrock of safe handling and disposal. Based on authoritative data for its isomer, this class of fluorinated piperidinyl-benzoxazole derivatives presents a multi-faceted hazard profile.
Primary Hazards:
-
Acute Oral Toxicity: Classified as "Toxic if swallowed" (GHS Category 3).[2][5][6] Ingestion can lead to severe health consequences, necessitating immediate medical attention.[2][7]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation (GHS Category 2).[3][6][8][9] Direct contact can result in inflammation, redness, and discomfort.
-
Aquatic Toxicity: Considered toxic to aquatic life with long-lasting effects.[2][5] This underscores the critical importance of preventing its release into the environment.
The fundamental principle guiding the disposal of this compound is waste segregation and containment . Under no circumstances should this chemical or its residues be disposed of via standard laboratory drains or mixed with non-hazardous solid waste.[5][10] All materials that come into contact with 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole must be treated as hazardous waste.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Category | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Category 3 | Standard laboratory PPE; immediate hand washing after use.[2][5][6] |
| Skin Irritation | Category 2 | Chemical-resistant gloves (Nitrile or Neoprene inspected before use).[8][9] |
| Serious Eye Irritation | Category 2 | Safety glasses with side shields or goggles (approved under EN166 or equivalent).[2][8][9] |
| Aquatic Hazard, Chronic | Category 2 | Containment measures to prevent environmental release.[2][5] |
| Respiratory Irritation (Potential) | STOT SE 3 | Use in a well-ventilated area, preferably a chemical fume hood.[6][10] |
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the collection and disposal of waste generated from the use of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole.
Step 1: Waste Segregation at the Source
The causality behind this first step is preventing cross-contamination and ensuring the disposal pathway is correctly identified.
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, pipette tips, and absorbent materials used for spills, must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[10]
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound should be collected in a separate, dedicated, and clearly labeled hazardous waste container made of chemically resistant material (e.g., HDPE or glass) with a secure screw-top cap.[10]
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
Step 2: Waste Container Management and Labeling
Proper labeling is a critical control measure that communicates hazards and ensures regulatory compliance.
-
All waste containers must be clearly and indelibly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole" and list any solvents present in the mixture.
-
Appropriate hazard pictograms (e.g., skull and crossbones, environmental hazard) must be clearly visible.[2][6]
Step 3: On-Site Storage
Waste must be stored safely pending collection by a licensed disposal facility.
-
Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.[11][12]
-
Ensure containers are kept tightly closed to prevent the release of vapors.[11][12]
-
Store away from incompatible materials, particularly strong oxidizing agents.[10][13]
Step 4: Arranging for Final Disposal
The final disposal must be handled by professionals equipped to manage hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10]
-
Provide the EHS department with a complete and accurate description of the waste contents.
-
The universally recommended and most environmentally sound method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber .[10] This high-temperature process ensures the complete destruction of the organic molecule, preventing its release into the environment.
Part 3: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[10]
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Table 1.
-
Contain the Spill: For solid spills, avoid creating dust.[2] Gently cover with a plastic sheet or use a vacuum equipped with a HEPA filter if available. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10]
-
Collect and Dispose: Carefully sweep or scoop the contained material into your designated hazardous solid waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole waste.
Caption: Decision workflow for handling and disposing of waste.
References
- Benchchem.
- Santa Cruz Biotechnology, Inc.
- Corey Organics. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl.
- Ossila Ltd. 6-Fluoro-3-(4-piperidinyl)
- Echemi. 6-Fluoro-3-(4-piperidinyl)
- ChemicalBook. 6-Fluoro-3-(4-piperidinyl)
- Thermo Fisher Scientific.
- TCI EUROPE N.V. 6-Fluoro-3-(4-piperidinyl)
- European Chemicals Agency (ECHA). Substance Information for 1,2-Benzisoxazole, 6-fluoro-3-(4-piperidinyl)-.
- PubChem. 3-(4-Piperidyl)-6-fluoro-1,2-benzisoxazole.
- Sigma-Aldrich. 6-Fluoro-3-(4-piperidinyl)benzisoxazole 95%.
- MDPI. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025).
- Fisher Scientific. SAFETY DATA SHEET - 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
- Ossila Ltd. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
- PubChem. R-56109 hydrochloride.
- PubChem. 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one.
- PubChem. 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrobromide.
- Sigma-Aldrich. 6-Fluoro-3-(4-piperidinyl)
- BLDpharm. 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole.
- ClinPGx. 6-fluoro-3-piperidin-4-yl-1,2-benzoxazole.
- USP Store. Paliperidone Related Compound B (20 mg) (6-fluoro-3-(piperidin-4-yl)benzoisoxazole hydrochloride).
- Tokyo Chemical Industry Co., Ltd.
- Fisher Scientific.
- Simson Pharma Limited. 6-Fluoro-3-(4-piperidine)-1,2-benzoisoxazole hydrochloride.
- TCI Chemicals. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride.
- Agency for Toxic Substances and Disease Registry (ATSDR). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
Sources
- 1. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics [coreyorganics.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. 3-(4-Piperidyl)-6-fluoro-1,2-benzisoxazole | C12H13FN2O | CID 849421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 6-氟-3-(4-哌啶基)苯并恶唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
This guide provides comprehensive safety protocols and operational plans for researchers, scientists, and drug development professionals handling 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole. As a compound integrating a biologically active benzoxazole scaffold and a piperidine moiety, stringent adherence to these procedures is critical to ensure personnel safety and experimental integrity. The information herein is synthesized from established safety data for structurally related compounds and general chemical safety principles.
Hazard Identification & Risk Assessment
6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole and its common salt form, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS 84163-13-3), are potent chemical agents.[1] The primary hazards are associated with its acute oral toxicity and its irritant properties affecting the skin, eyes, and respiratory system.[1][2] The benzoxazole core is a well-established pharmacophore found in many biologically active molecules, indicating a high potential for physiological effects if exposure occurs.[3][4][5][6] The piperidine component, a cyclic amine, is itself a hazardous compound known for its corrosive and toxic properties, which likely contributes to the overall hazard profile of the target molecule.[7][8][9]
A thorough risk assessment must be conducted before any handling activities. This involves not only understanding the hazards of the compound itself but also those of any solvents or reagents used in the procedure.
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [1][2][10] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][2][11] |
| Skin Irritation | H315 | Causes skin irritation | [1][11] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1] |
| Hazardous to the Aquatic Environment (Chronic) | H411 | Toxic to aquatic life with long lasting effects | [2][10] |
Personal Protective Equipment (PPE) Protocol
Engineering controls, such as a certified chemical fume hood, are the primary line of defense. The following PPE is the mandatory minimum for all operations involving this compound.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles meeting ANSI/ISEA Z87.1 or EN 166 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[8][9] | Protects against splashes of the compound or its solutions, which can cause serious eye irritation.[1][2][11] Contact lenses should not be worn.[12] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 0.11 mm thickness). Inspect for tears or holes before each use. Double-gloving is recommended for handling neat material. | Prevents direct skin contact, which can cause irritation.[1][11] Gloves should be changed immediately if contamination is suspected. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Protects clothing and skin from accidental spills and contamination.[13] |
| Respiratory Protection | All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation of dust or aerosols.[13][14] | The compound is a respiratory irritant, and inhalation exposure must be avoided.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
3.1. Preparation and Weighing
-
Area Preparation: Before bringing the compound into the workspace, ensure the chemical fume hood is operational (check airflow monitor) and the work area is clean and free of clutter.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound on a calibrated analytical balance located within the fume hood. Use a spatula and weighing paper or a suitable container. Avoid any actions that could generate dust.[13]
3.2. Dissolution and Use
-
Solvent Addition: Within the fume hood, add the appropriate solvent to the vessel containing the weighed compound.
-
Mixing: Use gentle swirling, stirring, or sonication to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Transfer: When transferring the solution, use a pipette or a funnel to minimize the risk of splashing or dripping.
3.3. Post-Handling Decontamination
-
Decontaminate Surfaces: Wipe down the work surface inside the fume hood, the balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[11][14]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
| Exposure / Event | First Aid & Emergency Response |
| Ingestion | Seek immediate medical attention. Do NOT induce vomiting.[7][14] If the person is conscious, rinse their mouth thoroughly with water.[2][10][15] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (use a pocket mask with a one-way valve).[7][15] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][14] Remove all contaminated clothing. If skin irritation occurs or persists, seek medical attention.[11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][14] Remove contact lenses if present and easy to do.[2][15] Seek immediate medical attention. |
| Small Spill (Solid) | Wearing full PPE, gently sweep or scoop the material to avoid creating dust. Place it into a sealed, labeled container for hazardous waste disposal.[14] Clean the spill area with an appropriate solvent and absorbent pads. |
| Small Spill (Liquid) | Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[13] Collect the material into a sealed, labeled container for hazardous waste disposal. |
| Large Spill | Evacuate the laboratory immediately and alert others. Contact your institution's emergency response team. |
Waste Management & Disposal Plan
As a fluorinated heterocyclic compound, 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole is classified as a halogenated organic waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Waste Collection: All solid waste (e.g., residual compound, contaminated weighing paper, gloves) and liquid waste (e.g., solutions containing the compound) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[16]
-
Labeling: The waste container must be labeled "Halogenated Organic Waste" and list all chemical constituents, including solvents.[16] Do not mix with non-halogenated waste streams.[16]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: The final disposal must be handled by a certified chemical waste management company, typically via high-temperature incineration, which is a safe and effective method for destroying halogenated organic compounds.[17][18] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[7][16]
Visualization of the Safety Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole.
Caption: Safe Handling Workflow for 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole.
Conclusion
The safe handling of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole hinges on a foundational respect for its potential hazards. By implementing the three core principles of Containment (using a fume hood), Protection (meticulous use of PPE), and Caution (adherence to established protocols), researchers can mitigate risks and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning work.
References
- Vertex AI Search. (2023).
- Carl ROTH. (2025).
- Cambridge Isotope Labor
- BenchChem. (2025). Personal protective equipment for handling 1-Cyclopentylpiperidine-4-carboxylic acid.
- ChemicalBook. (n.d.). Benzoxazole(273-53-0)MSDS Melting Point Boiling Density Storage Transport.
- Antibodies. (n.d.). 4-Piperidinopiperidine.
- Sigma-Aldrich. (n.d.). 6-Fluoro-3-(4-piperidinyl)benzisoxazole 95 84163-77-9.
- ChemicalBook. (2026). 6-Fluoro-3-(4-piperidinyl)
- Echemi. (n.d.). 6-Fluoro-3-(4-piperidinyl)
- PubChem - NIH. (n.d.). R-56109 hydrochloride | C12H14ClFN2O | CID 11334359.
- Ossila. (2023). 6-Fluoro-3-(4-piperidinyl)
- Fisher Scientific. (2025).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Braun Research Group. (n.d.).
- TCI EUROPE N.V. (2025). 6-Fluoro-3-(4-piperidinyl)
- University of Wisconsin-Milwaukee. (n.d.).
- ResearchGate. (2017).
- Madridge Publishers. (2017).
- Journal of Drug Delivery and Therapeutics. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- PMC. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- PMC. (2018).
- MDPI. (2018).
Sources
- 1. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. carlroth.com [carlroth.com]
- 9. isotope.com [isotope.com]
- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Benzoxazole(273-53-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole - Safety Data Sheet [chemicalbook.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. researchgate.net [researchgate.net]
- 18. madridge.org [madridge.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
